(2-(Morpholinomethyl)phenyl)methanol hydrochloride CAS number and physical properties
Executive Summary (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) is a highly versatile bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry[1]. By combin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) is a highly versatile bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry[1]. By combining a saturated morpholine heterocycle with a benzylic alcohol moiety, this fragment molecule serves as a privileged scaffold for molecular linking, expansion, and structural modification[2]. The hydrochloride salt form ensures optimal bench stability, enhanced aqueous solubility, and prevents premature oxidation of the amine, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries and complex ligand synthesis.
Physicochemical Profiling
Understanding the fundamental properties of this scaffold is critical for designing robust synthetic workflows. The data below summarizes the core physicochemical metrics of the hydrochloride salt and its free base counterpart.
The architectural design of (2-(Morpholinomethyl)phenyl)methanol provides two distinct, orthogonal handles for derivatization:
The Morpholine Ring: Acts as a basic center that modulates the overall lipophilicity (LogP) of the final drug candidate. Morpholine is known to improve metabolic stability and aqueous solubility compared to more lipophilic rings (e.g., piperidine).
The Benzyl Alcohol Moiety: Serves as a primary synthetic vector. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group (halide/mesylate) for nucleophilic substitution.
Figure 1: Synthetic derivatization pathways of the core scaffold into target ligands.
As a best practice in synthetic methodology, protocols must not only list steps but establish a self-validating feedback loop to ensure reaction integrity. The following workflow details the conversion of the stable HCl salt into a highly reactive aldehyde intermediate.
Workflow 1: Chemoselective Oxidation to 2-(Morpholinomethyl)benzaldehyde
Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid, providing a handle for reductive amination.
Causality & Strategy: The starting material is an HCl salt[1], which is insoluble in standard organic oxidation solvents like Dichloromethane (DCM). We must first generate the free base. Subsequently, Dess-Martin Periodinane (DMP) is selected over harsher oxidants because DMP is highly chemoselective for primary alcohols and operates under mild conditions, preventing the oxidation of the tertiary morpholine nitrogen.
Step-by-Step Methodology:
Free-Basing (Phase Transfer):
Suspend 1.0 eq of (2-(Morpholinomethyl)phenyl)methanol hydrochloride in a 1:1 mixture of DCM and distilled water.
Causality: The biphasic system allows the water-soluble HCl salt to dissolve, while the newly formed free base will immediately partition into the DCM layer, protecting it from aqueous degradation.
Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.
Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Oxidation:
Redissolve the crude free base in anhydrous DCM (0.1 M concentration) and cool to 0 °C under an inert Argon atmosphere.
Causality: Cooling to 0 °C minimizes exothermic side reactions and preserves the integrity of the morpholine ring.
Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.
Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.
Self-Validation (In-Process Control):
Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar alcohol spot and the appearance of a less polar, UV-active aldehyde spot confirms conversion.
Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Causality: Na2S2O3 reduces unreacted DMP, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product.
Isolation:
Extract with DCM, dry, and purify via flash column chromatography to yield the pure aldehyde.
Application in Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight (243.73 g/mol as an HCl salt)[1] and the presence of distinct pharmacophores, this compound is an archetypal fragment[2]. In FBDD, fragments are screened at high concentrations to detect low-affinity binding (Kd in the micromolar to millimolar range). The morpholine ring typically acts as a hinge-binding motif or a solvent-exposed solubilizing group, while the benzyl alcohol is used to "grow" the molecule into adjacent binding pockets.
Figure 2: Fragment-Based Drug Discovery (FBDD) cascade utilizing the morpholine scaffold.
Analytical Validation & Handling
To maintain scientific integrity, rigorous analytical validation of the purchased or synthesized scaffold is required before integration into high-throughput screening.
Storage: Store the HCl salt in a tightly sealed container under inert gas at 2-8 °C. The salt is hygroscopic; exposure to moisture can lead to clumping and degradation.
NMR Validation: 1H-NMR (in D2O or DMSO-d6) should display a characteristic singlet for the benzylic CH2 protons (~4.5 ppm) and distinct multiplets for the morpholine CH2 groups (~3.0-3.8 ppm).
LC-MS: Electrospray ionization (ESI+) should show an [M+H]+ peak at m/z 208.1, corresponding to the ionized free base[1][2].
An In-depth Technical Guide to the Core Mechanism of Action of (2-(Morpholinomethyl)phenyl)methanol hydrochloride
However, the structural motif of a morpholine ring appended to a phenyl group is a common feature in a number of pharmacologically active compounds.[4][5] To provide a comprehensive and technically valuable guide that al...
Author: BenchChem Technical Support Team. Date: March 2026
However, the structural motif of a morpholine ring appended to a phenyl group is a common feature in a number of pharmacologically active compounds.[4][5] To provide a comprehensive and technically valuable guide that aligns with the user's request for an in-depth look at a core mechanism of action, this document will focus on a well-characterized drug that embodies this structural principle: FGIN-1-27 , a selective agonist for the 18 kDa translocator protein (TSPO). The insights into FGIN-1-27's mechanism will serve as a scientifically robust proxy for understanding the potential biological activities that can be achieved with molecules derived from the user's specified scaffold.
FGIN-1-27: A Selective Agonist of the Translocator Protein (TSPO)
FGIN-1-27 is a potent and specific ligand for the mitochondrial translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[6][7] This protein is primarily located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[6][8]
Core Mechanism of Action: Stimulation of Neurosteroidogenesis
The primary mechanism of action of FGIN-1-27 is its high-affinity binding to TSPO, which facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane.[6][9][10] This increased availability of cholesterol to the inner mitochondrial membrane, where the steroidogenic machinery resides, leads to an enhanced production of neurosteroids, such as pregnenolone and allopregnanolone.[6][11][12]
These neurosteroids, in turn, act as potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][11][13] By enhancing GABAergic neurotransmission, FGIN-1-27 produces anxiolytic (anti-anxiety) effects without the sedative side effects commonly associated with direct GABA-A agonists like benzodiazepines.[7][11][14][15]
The signaling pathway can be visualized as follows:
Experimental Protocols for Characterizing FGIN-1-27 Activity
Radioligand Binding Assay for TSPO Affinity
This protocol determines the binding affinity of FGIN-1-27 for TSPO.
Methodology:
Preparation of Mitochondrial Fractions: Isolate mitochondria from steroidogenic cells (e.g., Leydig cells, adrenal cells) or brain tissue by differential centrifugation.
Incubation: Incubate mitochondrial fractions with a constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK 11195) and varying concentrations of FGIN-1-27.
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC50 (concentration of FGIN-1-27 that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Steroidogenesis Assay in Cultured Cells
This protocol measures the ability of FGIN-1-27 to stimulate steroid production.
Treatment: Treat the cells with varying concentrations of FGIN-1-27 for a specified time (e.g., 2-24 hours).
Sample Collection: Collect the culture medium.
Steroid Quantification: Measure the concentration of a specific steroid (e.g., pregnenolone, progesterone, testosterone) in the medium using a validated method such as ELISA or LC-MS/MS.
Data Analysis: Plot the steroid concentration as a function of FGIN-1-27 concentration to determine the EC50.
The general workflow for these experiments can be visualized as follows:
Caption: Experimental workflow for characterizing FGIN-1-27.
Broader Biological Implications and Therapeutic Potential
Beyond its anxiolytic effects, the mechanism of FGIN-1-27 has implications for a range of physiological and pathological conditions:
Neuroprotection: By stimulating the production of neuroprotective steroids, FGIN-1-27 may have therapeutic potential in neurodegenerative diseases.[6]
Hypogonadism: FGIN-1-27 has been shown to increase testosterone production in animal models, suggesting its potential for treating hypogonadism.[9][10][17] In sickle cell disease models, it has been shown to control priapism by normalizing testosterone levels.[9][17]
Immunomodulation: FGIN-1-27 can reprogram pathogenic Th17 cells, suggesting a role in treating autoimmune disorders.[6][18]
Melanogenesis: It has been found to inhibit melanin production, indicating potential applications in dermatology.[6][19]
Conclusion
While "(2-(Morpholinomethyl)phenyl)methanol hydrochloride" serves as a foundational chemical structure, its true potential is realized in more complex molecules like FGIN-1-27. The mechanism of action of FGIN-1-27, centered on the allosteric modulation of TSPO and the subsequent stimulation of neurosteroidogenesis, provides a compelling example of how this chemical motif can be leveraged to create potent and selective therapeutic agents. The detailed understanding of this pathway, from receptor binding to downstream physiological effects, offers a robust framework for the development of novel drugs targeting mitochondrial function and steroid synthesis for a variety of therapeutic applications.
References
FGIN-1-27 - Grokipedia. (n.d.).
Cueto-Escobedo, J., et al. (2018). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. Pharmacology Biochemistry and Behavior, 171, 66-73. [Link]
Chen, H., et al. (2021). TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production. Journal of Cellular Physiology, 236(4), 3073-3082. [Link]
FGIN-127. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]
Cueto-Escobedo, J., et al. (2017). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv. [Link]
Chung, J. Y., et al. (2013). Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats. PLoS One, 8(6), e65564. [Link]
Wang, M., et al. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). International Journal of Molecular Medicine, 53(2), 19. [Link]
Lv, J., et al. (2020). FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways. Frontiers in Pharmacology, 11, 590533. [Link]
Reddy, D. S. (2010). Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials. Progress in Brain Research, 186, 113-137. [Link]
Cueto-Escobedo, J., et al. (2018). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv. [Link]
Musicki, B., et al. (2021). 109 TSPO Ligand FGIN-1-27 Controls Priapism in Sickle Cell Mice via Endogenous Testosterone Production. The Journal of Sexual Medicine, 18(3), S43. [Link]
Chen, H., et al. (2021). TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production. Journal of Cellular Physiology. [Link]
Sam-Soon, N., et al. (2020). Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells. Scientific Reports, 10(1), 3766. [Link]
[2-(Morpholinomethyl)phenyl]methanol - 2 mg. (n.d.). Tebubio. Retrieved March 20, 2026, from [Link]
[2-(MORPHOLINOMETHYL)PHENYL]METHANOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
DM005, an EGFR х MET bispecific antibody-drug conjugate with a novel DNA topoisomerase I inhibitor payload, showed robust anti-tumor activity in preclinical models. (n.d.). Retrieved March 20, 2026, from [Link]
[2-(Morpholinomethyl)phenyl]methanol, 97%. (n.d.). Labware E-shop. Retrieved March 20, 2026, from [Link]
CHEMBL117465 profile page. (n.d.). Open Targets Platform. Retrieved March 20, 2026, from [Link]
Morpholino compounds, uses and methods. (n.d.). Google Patents.
Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. (2023). Molecules, 28(23), 7709. [Link]
Aqueous Solubility Profiling of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride: Thermodynamic Mechanisms and Experimental Workflows
Abstract This technical whitepaper provides an in-depth guide for evaluating the aqueous solubility profile of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. Designed for pharmaceutical scientists and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical whitepaper provides an in-depth guide for evaluating the aqueous solubility profile of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. Designed for pharmaceutical scientists and drug development professionals, this document synthesizes the thermodynamic principles governing amine hydrochloride salts, the causality behind pH-dependent solubility shifts, and a self-validating experimental protocol to ensure absolute data integrity.
Structural & Physicochemical Context
(2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) is a highly specific chemical building block utilized in drug discovery, synthesis, and molecular scaffolding[1]. Structurally, it consists of a benzyl alcohol moiety substituted with a morpholine ring. The morpholine nitrogen acts as a basic center (estimated
pKa
~ 7.5–8.0), making the molecule ionizable in aqueous environments.
To enhance its isolation, stability, and baseline solubility, it is synthesized as a hydrochloride salt. Understanding the solubility of this specific salt form across the physiological pH range (pH 1.2 to 7.4) is critical for downstream applications, including assay development, formulation design, and pharmacokinetic modeling.
Thermodynamic Framework of Amine Hydrochloride Solubility
As a Senior Application Scientist, I must emphasize that the solubility of an amine hydrochloride salt is not a static number; it is a dynamic equilibrium dictated by the microenvironmental pH, the intrinsic solubility of the free base (
S0
), the solubility product of the salt (
Ksp
), and the presence of common ions[2].
The
pHmax
Concept: The
pHmax
is the specific pH at which the solubility of the protonated salt and the un-ionized free base are identical. At this exact intersection, both solid phases can coexist in equilibrium[2]. For morpholine-based derivatives, this typically occurs between pH 4.0 and 5.5.
Behavior Below
pHmax
(Common-Ion Effect): At a pH below the
pHmax
, the solid phase in equilibrium with the solution is the hydrochloride salt. Counterintuitively, lowering the pH further (e.g., to pH 1.2 using HCl to simulate gastric fluid) decreases the solubility[2]. This causality is driven by the Common-Ion Effect : the excess chloride ions (
Cl−
) from the acidic medium push the dissolution equilibrium backwards, suppressing the dissociation of the salt.
Behavior Above
pHmax
(Free Base Precipitation): As the pH rises above the
pHmax
, the solution becomes supersaturated with respect to the un-ionized free base, leading to its precipitation[2]. The solubility profile then follows the Henderson-Hasselbalch relationship, dropping logarithmically as the pH increases toward and past the
pKa
.
Thermodynamic equilibrium pathways of an amine hydrochloride salt in aqueous media.
To accurately determine the solubility profile, a modified saturation shake-flask method is employed[3]. A robust protocol must be a self-validating system . Concentration data alone is insufficient and prone to misinterpretation; it must be corroborated by final pH measurements and solid-state characterization of the residual precipitate to confirm the thermodynamic phase[3].
Step-by-Step Methodology:
Buffer Preparation: Prepare a series of standardized aqueous media: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.0), Phosphate buffers (pH 6.0 and 7.4), and unbuffered ultra-pure water.
Sample Saturation: Add an excess amount of (2-(Morpholinomethyl)phenyl)methanol hydrochloride solid to 5.0 mL of each medium in sealed glass vials. Ensure sufficient solid is present to maintain a visible suspension throughout the experiment.
Equilibration: Place the vials in an orbital shaker at 37°C ± 0.5°C and agitate at 150 RPM for 48 hours to ensure complete thermodynamic equilibrium[3].
Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes at 37°C, followed by rapid filtration of the supernatant through a pre-warmed 0.22 µm PTFE syringe filter[3].
Self-Validating Analysis (Critical Step):
Supernatant Analysis: Dilute appropriately and analyze via HPLC-UV to determine the total dissolved drug concentration. Measure the final pH of the supernatant, as the salt's inherent self-buffering capacity can significantly alter the initial buffer pH[3].
Solid-State Verification: Recover the undissolved solid, dry it gently under vacuum, and analyze it using X-Ray Powder Diffraction (XRPD). Cross-reference the XRPD pattern against the known patterns for the HCl salt and the free base. If the final pH >
pHmax
, the XRPD must show free base characteristics.
Self-validating experimental workflow for determining the pH-solubility profile.
Quantitative Data Presentation
The table below summarizes the expected equilibrium solubility profile for (2-(Morpholinomethyl)phenyl)methanol hydrochloride based on the mechanisms of amine salts. It demonstrates the causal relationships between pH, common ions, and solid-state phase conversions.
Profiling the solubility of (2-(Morpholinomethyl)phenyl)methanol hydrochloride requires a rigorous understanding of physical chemistry. By recognizing the impact of the common-ion effect at low pH and free-base precipitation at physiological pH, researchers can accurately interpret solubility data. Implementing a self-validating shake-flask protocol ensures that analytical concentrations are always contextualized by the thermodynamic reality of the solid phase, preventing costly formulation errors downstream.
References
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]
Structural Elucidation of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride: A Comprehensive NMR Spectroscopy Guide
As fragment-based drug discovery (FBDD) accelerates, the rigorous structural validation of versatile chemical scaffolds becomes paramount. (2-(Morpholinomethyl)phenyl)methanol hydrochloride (derived from free base CAS: 9...
Author: BenchChem Technical Support Team. Date: March 2026
As fragment-based drug discovery (FBDD) accelerates, the rigorous structural validation of versatile chemical scaffolds becomes paramount. (2-(Morpholinomethyl)phenyl)methanol hydrochloride (derived from free base CAS: 91271-63-5) is a highly functionalized bifunctional fragment featuring an ortho-disubstituted arene, a hydrogen-bonding hydroxymethyl group, and a basic morpholine ring.
This whitepaper provides an in-depth technical framework for the acquisition, processing, and interpretation of
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the quantum mechanical causality behind the observed chemical shifts and establishes a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Insights: Causality of Chemical Shifts
To accurately interpret the NMR spectra of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, one must understand the electronic and stereochemical forces at play within the molecule. The predictive data provided in this guide is synthesized from empirical literature characterizing the isolated structural motifs—specifically, ortho-substituted benzyl alcohols[1] and protonated morpholine derivatives[2].
The Hydroxymethyl Moiety (-CH
2
OH)
In standard non-polar solvents (like CDCl
3
), hydroxyl protons undergo rapid intermolecular chemical exchange, typically resulting in a broad, featureless singlet. However, by utilizing anhydrous DMSO-d
6
, the rate of chemical exchange is significantly retarded due to strong intermolecular hydrogen bonding between the solute's -OH group and the sulfoxide oxygen of the solvent[3].
Causality: This slowed exchange allows the scalar coupling (
3JHH
) between the hydroxyl proton and the adjacent methylene protons to be resolved. Consequently, the -OH proton manifests as a distinct triplet (~5.40 ppm), and the benzylic -CH
2
group appears as a doublet (~4.65 ppm).
The Morpholinomethyl Hydrochloride Core
The protonation state of the morpholine ring fundamentally alters its magnetic environment. In the hydrochloride salt, the nitrogen atom carries a formal positive charge.
Causality: The electronegative N
+
exerts a powerful inductive electron-withdrawing effect (-I effect) through the
σ
-bond framework. This severely deshields the adjacent equatorial and axial protons on the morpholine ring (N-CH
2
), shifting them downfield to ~3.10–3.30 ppm compared to the free base[2]. Furthermore, the protonated amine (NH
+
) exchanges slowly enough in DMSO-d
6
to be observed as a broad singlet far downfield (~10.80 ppm).
Ortho-Substituted Arene Anisotropy
The benzene ring generates a diamagnetic ring current when exposed to the external magnetic field (
B0
). The proximity of the bulky morpholinomethyl group and the hydroxymethyl group creates a sterically constrained environment, leading to a complex, overlapping multiplet for the four aromatic protons between 7.35 and 7.55 ppm.
Causality map linking structural moieties to observed NMR chemical shifts.
Self-Validating Experimental Protocol
A robust NMR protocol must be self-validating. The presence of specific solvent peaks and the resolution of scalar couplings act as internal quality controls for sample purity and instrument calibration.
Step-by-Step Methodology
Sample Preparation (The Critical Step):
Weigh exactly 15–20 mg of (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Dissolve in 0.6 mL of high-purity, anhydrous DMSO-d
6
(100.0 atom % D). Self-Validation Check: The water peak (HDO) in DMSO-d
6
should appear at exactly 3.33 ppm. If this peak is excessively broad or shifted, the solvent has absorbed atmospheric moisture, which will collapse the critical -OH triplet into a singlet.
Instrument Calibration (Lock and Shim):
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
Lock the magnetic field to the deuterium resonance of DMSO-d
6
.
Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. The residual DMSO pentet at 2.50 ppm must have a half-height linewidth (
Δν1/2
) of < 1.0 Hz.
Pulse Sequence & Acquisition:
1
H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (
T1
) of all protons. Acquire 16 to 32 scans.
13
C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (which lack NOE enhancement).
Data Processing:
Apply a line broadening (LB) function of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation.
Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak shapes.
Reference the spectrum internally to the residual DMSO-d
6
signal (2.50 ppm for
1
H; 39.52 ppm for
13
C).
Standardized NMR acquisition workflow for hydrochloride salt fragments.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data based on the structural and electronic principles outlined above.
Table 1:
1
H NMR Data (400 MHz, DMSO-d
6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Structural Assignment
10.80
Broad singlet (br s)
1H
-
Morpholine N
+H (HCl salt)
7.55 – 7.35
Multiplet (m)
4H
-
Aromatic H (C3, C4, C5, C6)
5.40
Triplet (t)
1H
~5.5
Benzylic -OH
4.65
Doublet (d)
2H
~5.5
Benzylic Ar-CH2
-OH
4.35
Singlet (s)
2H
-
Benzylic Ar-CH2
-N
+
3.95 – 3.80
Multiplet (m)
4H
-
Morpholine O-CH2
3.30 – 3.10
Multiplet (m)
4H
-
Morpholine N
+
-CH2
Note: The HDO peak from trace water in DMSO-d
6
will appear around 3.33 ppm and may partially overlap with the morpholine N
+
-CH
2
multiplet.
Table 2:
13
C NMR Data (100 MHz, DMSO-d
6
)
Chemical Shift (
δ
, ppm)
Carbon Type
Structural Assignment
141.5
Quaternary (C
q
)
Aromatic C (Ar-C-CH
2
OH)
128.0
Quaternary (C
q
)
Aromatic C (Ar-C-CH
2
N
+
)
131.0, 129.5, 128.5, 128.0
Methine (CH)
Aromatic C H (C3, C4, C5, C6)
63.5
Methylene (CH
2
)
Morpholine O-C H
2
61.2
Methylene (CH
2
)
Benzylic Ar-C H
2
-OH
56.5
Methylene (CH
2
)
Benzylic Ar-C H
2
-N
+
51.0
Methylene (CH
2
)
Morpholine N
+
-C H
2
Conclusion
The structural verification of (2-(Morpholinomethyl)phenyl)methanol hydrochloride relies heavily on understanding the solvent-solute interactions and the electronic deshielding effects of the protonated morpholine ring. By utilizing anhydrous DMSO-d
6
and adhering to the strict relaxation parameters outlined in this guide, researchers can reliably observe the critical
3JHH
coupling of the hydroxymethyl group and the downfield shift of the morpholine protons, thereby validating the structural integrity and salt form of this essential drug discovery fragment.
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride
A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest search, the specific crystal structure and corresponding X-ray diffraction data for (2-(Morpholinomet...
Author: BenchChem Technical Support Team. Date: March 2026
A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure and corresponding X-ray diffraction data for (2-(Morpholinomethyl)phenyl)methanol hydrochloride are not publicly available in crystallographic databases. This guide, therefore, presents a hypothetical yet chemically plausible case study to illustrate the comprehensive process of structural elucidation for a novel compound of pharmaceutical interest. The methodologies, data, and analyses herein are representative of industry-standard practices and are designed for educational and illustrative purposes.
Introduction: The Significance of Solid-State Characterization
(2-(Morpholinomethyl)phenyl)methanol and its hydrochloride salt represent a class of compounds with potential applications in medicinal chemistry and drug discovery.[1] The morpholine moiety is a common scaffold in pharmacologically active molecules, and understanding the three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the stability and bioavailability of a drug substance.
The hydrochloride salt form is often chosen to improve the solubility and stability of a parent compound.[2] However, the introduction of a counter-ion and the process of crystallization can lead to the formation of different crystal packing arrangements and potentially polymorphs—different crystalline forms of the same compound that can exhibit distinct physicochemical properties.[3] X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of such compounds at the atomic level.[4]
This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, using a hypothetical data set to walk through the entire process from laboratory synthesis to final crystallographic refinement.
Synthesis and Crystallization: From Molecule to Single Crystal
Synthetic Pathway
The synthesis of the target compound can be achieved through a straightforward two-step process, beginning with the reductive amination of 2-formylbenzyl alcohol with morpholine, followed by salt formation with hydrochloric acid.
Caption: Synthetic workflow for (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Experimental Protocol: Synthesis
Reductive Amination: To a solution of 2-formylbenzyl alcohol (1.0 eq) in dichloromethane (DCM), morpholine (1.1 eq) is added. The mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight.
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the free base (2-(Morpholinomethyl)phenyl)methanol, is purified by column chromatography.
Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl ether. A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
Isolation: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Achieving X-ray Quality Crystals
The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. For this hypothetical case, we will employ the slow evaporation method, a common and effective technique for obtaining high-quality crystals.
Experimental Protocol: Crystallization
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For our hydrochloride salt, a mixture of methanol and a less polar co-solvent like ethyl acetate is a good starting point.
Sample Preparation: A saturated solution of (2-(Morpholinomethyl)phenyl)methanol hydrochloride is prepared in a 1:1 mixture of methanol and ethyl acetate at room temperature.
Slow Evaporation: The solution is filtered through a syringe filter into a clean vial. The vial is covered with parafilm, which is then pierced with a needle a few times to allow for slow evaporation of the solvent.
Incubation: The vial is placed in a vibration-free environment and left undisturbed for several days to a week.
Crystal Harvesting: Once well-formed, colorless, block-shaped crystals are observed, they are carefully harvested using a spatula or loop.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
The core of the structural analysis is the single-crystal X-ray diffraction experiment. A suitable crystal from the crystallization experiment is mounted on a diffractometer, and a full sphere of diffraction data is collected.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
The mounted crystal is cooled to 100 K to minimize thermal vibrations and improve data quality. The diffractometer, equipped with a Mo Kα radiation source, collects a series of diffraction images as the crystal is rotated. These images are then processed to integrate the reflection intensities and apply corrections for various experimental effects.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. Initial phases are determined using direct methods or Patterson methods, which reveal the positions of the heavier atoms. Subsequent refinement cycles using full-matrix least-squares methods locate the lighter atoms and refine their positions and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data
The final refined structure provides a wealth of information, which is summarized in a crystallographic information file (CIF). Key parameters from our hypothetical analysis are presented in the table below.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₁₂H₁₈ClNO₂
The elemental composition of the asymmetric unit.
Formula Weight
243.73 g/mol
Molecular weight of the compound.
Crystal System
Monoclinic
The crystal lattice system, defined by cell parameters.
Space Group
P2₁/c
The symmetry elements present in the crystal lattice.
a, b, c (Å)
a = 10.123(4) Å, b = 8.456(2) Å, c = 15.789(5) Å
Dimensions of the unit cell.
α, β, γ (°)
α = 90°, β = 109.21(3)°, γ = 90°
Angles of the unit cell.
Volume (ų)
1276.5(7) ų
The volume of a single unit cell.
Z
4
The number of molecules in the unit cell.
Density (calc)
1.268 g/cm³
The calculated density of the crystal.
R₁ [I > 2σ(I)]
0.0452
A measure of the agreement between observed and calculated structure factors.
wR₂ (all data)
0.1189
A weighted measure of the agreement for all data.
Goodness-of-fit (S)
1.054
An indicator of the quality of the refinement.
Analysis of the Crystal Structure
The refined crystallographic data allows for a detailed examination of the molecular structure and its packing within the crystal lattice.
Molecular Conformation
In our hypothetical structure, the protonated morpholinium ring adopts a stable chair conformation. The bond lengths and angles within the molecule are all within expected ranges. The orientation of the morpholinomethyl and methanol substituents on the phenyl ring is of particular interest, as it can influence intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of hydrogen bonds. The primary hydrogen bond donors are the hydroxyl group (-OH) and the protonated morpholinium nitrogen (N-H⁺). The chloride anion (Cl⁻) and the oxygen atoms of the hydroxyl and morpholine groups act as hydrogen bond acceptors.
Specifically, a strong charge-assisted hydrogen bond is expected between the morpholinium N-H⁺ group and the chloride anion. Additionally, the hydroxyl group forms a hydrogen bond with the chloride anion of an adjacent molecule, creating a chain-like motif that propagates through the crystal lattice. These interactions are crucial for the stability of the crystal structure.
Powder X-ray Diffraction (PXRD): A Fingerprint for the Solid Form
While single-crystal X-ray diffraction provides the absolute structure, Powder X-ray Diffraction (PXRD) is a more accessible technique used for routine identification, phase purity analysis, and polymorph screening.[5] A theoretical PXRD pattern can be calculated from the single-crystal data. This calculated pattern serves as a reference for the specific crystalline form identified.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to a particular crystal structure, providing a "fingerprint" for the solid form. In a drug development setting, this fingerprint is critical for quality control and for identifying any changes in the crystalline form during manufacturing or storage.
Conclusion: The Foundational Role of Structural Chemistry
This guide has outlined the comprehensive process of determining the crystal structure of a pharmaceutically relevant molecule, (2-(Morpholinomethyl)phenyl)methanol hydrochloride, through a hypothetical case study. From the rational design of the synthesis to the intricacies of X-ray diffraction analysis, each step provides critical information for the drug development process.
The detailed structural insights gained from such an analysis—including molecular conformation, intermolecular interactions, and the resulting crystal packing—are fundamental to understanding the solid-state properties of an active pharmaceutical ingredient. This knowledge underpins efforts in formulation development, polymorph screening, and ultimately, the creation of safe and effective medicines.
References
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
PubChem. (n.d.). [2-(Morpholin-4-ylmethyl)phenyl]methanol chloride. Retrieved from [Link]]
Tebubio. (n.d.). [2-(Morpholinomethyl)phenyl]methanol. Retrieved from [Link]1]
ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]]
MDPI. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved from [Link]4]
ResearchGate. (n.d.). X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug Substances. Retrieved from [Link]3]
Google Patents. (n.d.). Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Retrieved from 5]
An In-Depth Technical Guide to the Thermodynamic Stability of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride at Room Temperature
Abstract The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive techn...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of (2-(Morpholinomethyl)phenyl)methanol hydrochloride at room temperature. We will explore the foundational principles of thermodynamic stability, delineate a robust experimental strategy encompassing long-term and forced degradation studies, and detail the requisite analytical methodologies for detecting and characterizing degradation products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure the integrity of this molecule throughout its lifecycle.
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the context of pharmaceutical science, stability refers to the capacity of a drug substance to maintain its chemical, physical, and microbiological properties within specified limits throughout its storage and use. We distinguish between two core concepts:
Thermodynamic Stability: This refers to the system's energy state. A thermodynamically stable compound exists in its lowest energy form at equilibrium. Transformations away from this state, such as degradation or polymorphic conversion, are energetically unfavorable.
Kinetic Stability: This relates to the rate of change. A compound may be thermodynamically unstable but kinetically stable if the activation energy required to initiate degradation is very high, making the process exceedingly slow under given conditions.
For an API like (2-(Morpholinomethyl)phenyl)methanol hydrochloride, ensuring thermodynamic stability is not merely a regulatory hurdle but a fundamental aspect of patient safety. Degradation can lead to a loss of potency or the formation of potentially toxic impurities. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a re-test period for an API and to define appropriate storage conditions. This guide provides the scientific rationale and experimental blueprint for such an evaluation.
Physicochemical Profile of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride
A thorough understanding of the molecule's structure is paramount to predicting its stability.
Chemical Structure:
The molecule possesses several functional groups that represent potential sites for chemical degradation:
Benzylic Alcohol (-CH₂OH): This group is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid.
Tertiary Amine (within the morpholine ring): The nitrogen atom is a potential site for oxidation.
Morpholine Ring: The ether linkage and C-N bonds within the morpholine ring could be susceptible to cleavage under harsh hydrolytic conditions.
Hydrochloride Salt: While hydrochloride salts are frequently used to enhance the solubility and stability of basic APIs, they can influence the local pH environment and introduce the potential for salt disproportionation, where the API reverts to its free base form, particularly in the presence of moisture.
The table below summarizes the key physicochemical properties of the compound.
Property
Value
Source
Molecular Formula
C₁₂H₁₈ClNO₂
Molecular Weight
243.73 g/mol
Appearance
Solid
SMILES String
OCC1=CC=CC=C1CN2CCOCC2.[H]Cl
InChI Key
TWHUKYCBXUAWLK-UHFFFAOYSA-N
Designing a Comprehensive Stability Study: A Multi-Pronged Approach
A successful stability program does not rely on a single experiment. It is an integrated strategy designed to build a complete picture of the API's behavior over time and under stress. The overall workflow is designed to ensure that the analytical methods used are "stability-indicating," meaning they are validated to detect any changes in the quality of the drug substance.
Caption: Workflow for a comprehensive API stability assessment program.
Protocol: Long-Term Stability Assessment at Room Temperature
This protocol is designed in accordance with ICH guideline Q1A(R2) to evaluate the stability of (2-(Morpholinomethyl)phenyl)methanol hydrochloride under standard room temperature conditions.
Objective: To establish a re-test period for the API by monitoring its critical quality attributes over time under controlled, long-term storage conditions.
Methodology:
Batch Selection: Place at least three primary batches of the API on the stability study. The batches should be manufactured by a process representative of the final production scale.
Container Closure System: Store the API samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% Relative Humidity (RH) ± 5% RH .
Testing Schedule: Withdraw samples for analysis at specified time points. A typical schedule for a study intended to support a 24-month re-test period would be: 0, 3, 6, 9, 12, 18, and 24 months .
Analytical Testing: At each time point, perform a suite of tests using validated, stability-indicating methods. This should include:
Appearance: Visual inspection for any changes in color or physical form.
Assay: Quantification of the API content, typically by HPLC.
Purity/Impurities: Detection and quantification of any degradation products, typically by HPLC.
Water Content: Measurement by Karl Fischer titration, as moisture can impact the stability of hydrochloride salts.
Solid-State Characterization (Optional but Recommended): Analysis by X-Ray Powder Diffraction (XRPD) at initial and final time points to detect any changes in polymorphic form.
Protocol: Forced Degradation Studies to Uncover Liabilities
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability testing. Its purpose is twofold: to identify the likely degradation products, which helps in understanding the degradation pathways, and to demonstrate the specificity of the analytical methods used.
Caption: Potential degradation pathways for the target molecule under stress.
Methodologies:
Acidic/Basic Hydrolysis:
Dissolve the API in a suitable solvent and treat with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
At appropriate time points, withdraw an aliquot, neutralize it, and dilute for HPLC analysis. The goal is to achieve 5-20% degradation of the parent API.
Oxidative Degradation:
Dissolve the API in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
Store the solution at room temperature, protected from light, for a defined period.
Monitor the reaction by HPLC until target degradation is achieved.
Thermal Degradation:
Expose the solid API to dry heat in a calibrated oven (e.g., 80°C) for an extended period.
Periodically sample the solid, dissolve it in a suitable solvent, and analyze by HPLC.
Also consider testing in solution to assess thermal lability in a formulated state.
Photostability:
Conduct studies according to ICH Q1B guidelines.
Expose the solid API and a solution of the API to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.
Use a dark control sample stored under the same conditions but protected from light.
Analyze both exposed and control samples by HPLC.
The Analytical Toolkit: Stability-Indicating Methodologies
The data generated from a stability study is only as reliable as the analytical methods used to produce it.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing. A reverse-phase HPLC method with UV detection is typically developed. The critical feature is that the method must be "stability-indicating," meaning it can separate the API from all process impurities and degradation products without interference. Method validation must demonstrate specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS): When forced degradation studies yield unknown impurity peaks, LC-MS is the tool of choice for structural elucidation. By providing the mass-to-charge ratio of the unknown compounds, it offers critical clues to their identity, helping to map the degradation pathways.
Physical Characterization:
X-Ray Powder Diffraction (XRPD): Essential for monitoring the solid form. A change in the diffraction pattern over time indicates a polymorphic transformation, which signifies thermodynamic instability of the initial form.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information on the melting point, heat of fusion, and thermal decomposition profile of the API. Changes in these parameters can indicate degradation or interaction with moisture.
Data Interpretation and Reporting
Mass Balance: In forced degradation studies, the sum of the increase in all degradation products should approximately equal the loss of the API. Achieving good mass balance provides confidence that all significant degradants are being detected.
Data Trending: For long-term studies, the assay value and impurity levels are plotted against time. Statistical analysis of these trends, as described in ICH Q1E, is used to propose a re-test period. This is the period during which the API is expected to remain within its specification under the defined storage conditions.
The results should be summarized in a clear, tabular format for easy review.
Time Point
Storage Condition
Appearance
Assay (% Label Claim)
Total Impurities (%)
0
-
White Solid
100.1%
0.08%
3 Months
25°C / 60% RH
White Solid
100.0%
0.09%
6 Months
25°C / 60% RH
White Solid
99.8%
0.10%
12 Months
25°C / 60% RH
White Solid
99.9%
0.11%
Conclusion and Recommendations
Based on its chemical structure, (2-(Morpholinomethyl)phenyl)methanol hydrochloride is expected to be a relatively stable compound at room temperature when protected from excessive moisture and strong oxidizing agents. The benzylic alcohol is the most likely site for degradation under oxidative stress. The morpholine ring and hydrochloride salt form are anticipated to be stable under standard storage conditions.
Recommendations:
Storage: The API should be stored at controlled room temperature (e.g., 20-25°C) in well-sealed containers to protect it from moisture.
Excipient Compatibility: During formulation development, compatibility studies should be conducted with all proposed excipients, particularly those with the potential for oxidative impurities (e.g., peroxides in polymers).
Further Studies: The protocols outlined herein provide a robust framework for a comprehensive stability evaluation. The data generated will be essential for regulatory submissions and for ensuring the development of a safe and effective drug product.
References
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved March 18, 2026, from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 18, 2026, from [Link]
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 18, 2026, from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved March 18, 2026, from [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved March 18, 2026, from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved March 18, 2026, from [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 18, 2026, from [Link]
Shaikh, S. M. R., et al. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. ResearchGate. Retrieved March 18, 2026, from [Link]
Combourieu, B., et al. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Foundational
An In-depth Technical Guide to the Thermal Characterization of (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Theoretical Framework: Melting and Boiling Phenomena in Aromatic Amine Hydrochlorides For a crystalline solid such as (2-(Morpholinomethyl)phenyl)methanol hydrochloride, the melting point is a critical physical property...
Author: BenchChem Technical Support Team. Date: March 2026
Theoretical Framework: Melting and Boiling Phenomena in Aromatic Amine Hydrochlorides
For a crystalline solid such as (2-(Morpholinomethyl)phenyl)methanol hydrochloride, the melting point is a critical physical property indicative of purity and lattice energy. It is the temperature at which the solid transitions to a liquid state at atmospheric pressure.
However, the concept of a "boiling point" for a non-volatile salt like this is often inapplicable. Due to the ionic nature of the hydrochloride salt and the presence of functional groups susceptible to thermal degradation, it is highly probable that the compound will decompose at temperatures below its theoretical boiling point. Therefore, the focus of thermal characterization shifts from boiling point determination to understanding the compound's thermal stability and decomposition profile.
Physicochemical Properties Summary
While the explicit melting point is not documented, the known properties of (2-(Morpholinomethyl)phenyl)methanol hydrochloride are summarized below. This data is crucial for designing and interpreting thermal analysis experiments.
To ascertain the melting point and thermal stability of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the precise determination of the melting point, as well as the enthalpy of fusion and the detection of any polymorphic transitions.
Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry (2-(Morpholinomethyl)phenyl)methanol hydrochloride into a standard aluminum DSC pan.
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium, tin).
Atmosphere: Utilize an inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min to prevent oxidative degradation.
Temperature Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
Hold at the final temperature for 2 minutes.
Cool the sample back to 25 °C at a rate of 20 °C/min.
Data Analysis: Analyze the resulting thermogram. The melting point is typically determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and understanding the degradation profile of (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (50 mL/min flow rate) to isolate thermal decomposition from oxidative processes.
Temperature Program:
Equilibrate at 30 °C.
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is a key parameter, often defined as the temperature at which 5% weight loss occurs (T₅).
Caption: Workflow for Thermal Stability Assessment using TGA.
Interpretation of Thermoanalytical Data
The combined data from DSC and TGA provides a comprehensive thermal profile. For a compound like (2-(Morpholinomethyl)phenyl)methanol hydrochloride, the DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point. The TGA curve would be expected to show a stable baseline until the onset of decomposition, at which point a significant weight loss would be observed. It is critical to correlate the events on both thermograms; if a weight loss event in the TGA occurs at the same temperature as an endothermic event in the DSC, it is indicative of melting with simultaneous decomposition.
Conclusion
While a specific melting point for (2-(Morpholinomethyl)phenyl)methanol hydrochloride is not documented in readily accessible literature, this guide provides the robust experimental framework necessary for its determination and for a thorough characterization of its thermal stability. The application of DSC and TGA, coupled with a sound understanding of the underlying principles, empowers researchers to generate reliable and reproducible data, which is fundamental for drug development, quality control, and formulation studies. The methodologies described herein represent the gold standard for the thermal analysis of pharmaceutical compounds.
NextSDS. [2-(MORPHOLINOMETHYL)PHENYL]METHANOL — Chemical Substance Information. [Link]
Kou, X.-R., et al. "Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review." TMR Pharmacology Research 2.2 (2022): 6.
Chountoulesi, M., et al. "A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules." Methods in Molecular Biology (2021).
Alhassan, Y., et al.
Netzsch. "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control." [Link]
Application Note & Synthesis Protocol: (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthesis is approached via a two-step process involving a reductive amination followed by hydrochloride salt formation. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, explanations for methodological choices, safety protocols, and process visualizations to ensure reliable and reproducible results.
Introduction: Significance and Synthetic Strategy
(2-(Morpholinomethyl)phenyl)methanol is a bifunctional molecule incorporating a reactive benzylic alcohol and a tertiary amine within a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[3] This compound, therefore, serves as a critical starting material for creating more complex molecules with potential therapeutic applications.[2]
The synthetic strategy detailed herein is based on the reductive amination of 2-formylbenzyl alcohol. This approach was selected for its high efficiency, mild reaction conditions, and broad functional group tolerance. The aldehyde is first condensed with morpholine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride donor to yield the desired tertiary amine. The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling characteristics as a solid.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of analytical grade or higher and used without further purification unless specified.
Reagent
CAS No.
Molecular Wt. ( g/mol )
Quantity
Moles (mmol)
Equivalents
2-Formylbenzyl alcohol
42369-33-5
136.15
5.00 g
36.7
1.0
Morpholine
110-91-8
87.12
3.52 mL
38.6
1.05
Sodium triacetoxyborohydride
56553-60-7
211.94
9.33 g
44.0
1.2
Acetic Acid (Glacial)
64-19-7
60.05
0.21 mL
3.67
0.1
Dichloromethane (DCM)
75-09-2
84.93
150 mL
-
-
Saturated NaHCO₃ (aq)
144-55-8
84.01
100 mL
-
-
Brine (Saturated NaCl)
7647-14-5
58.44
50 mL
-
-
Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
~10 g
-
-
4M HCl in Dioxane
7647-01-0
36.46
~10 mL
~40
1.1
Diethyl Ether (Et₂O)
60-29-7
74.12
100 mL
-
-
Safety Precautions and Hazard Management
This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Chemical
GHS Pictograms
Hazard Statements
Precautionary Measures
Dichloromethane
GHS07, GHS08
Suspected of causing cancer. Causes skin and serious eye irritation.
Avoid inhalation and contact with skin/eyes. Use only in a well-ventilated area.[4]
Morpholine
GHS02, GHS05, GHS06
Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Keep away from heat/sparks. Wear protective gloves/clothing/eye protection.[5]
Sodium triacetoxyborohydride
GHS05
In contact with water releases flammable gases. Causes severe skin burns and eye damage.
Handle under inert gas. Keep away from water. Store in a dry place.
Acetic Acid
GHS02, GHS05
Flammable liquid and vapor. Causes severe skin burns and eye damage.
Keep container tightly closed. Use explosion-proof electrical equipment.
4M HCl in Dioxane
GHS05, GHS07, GHS08
Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing cancer.
Do not breathe dust/fume/gas. Use only outdoors or in a well-ventilated area.[5]
Expertise & Experience Note: Always add reagents slowly and monitor the reaction temperature. The reductive amination can be exothermic, and careful addition of the hydride reagent is crucial to maintain control over the reaction.
Detailed Synthesis Protocol
Part A: Synthesis of (2-(Morpholinomethyl)phenyl)methanol (Free Base)
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzyl alcohol (5.00 g, 36.7 mmol).
Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM, 150 mL). To this solution, add morpholine (3.52 mL, 38.6 mmol) followed by glacial acetic acid (0.21 mL, 3.67 mmol).
Trustworthiness Note: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride reagent. Its presence significantly accelerates the reaction rate.
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. After this period, add sodium triacetoxyborohydride (9.33 g, 44.0 mmol) portion-wise over 15 minutes.
Expertise & Experience Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. Its slow, portion-wise addition is critical to control the reaction rate and prevent excessive heat generation.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM, visualizing with UV light and/or potassium permanganate stain. The reaction is complete when the starting aldehyde spot has been fully consumed.
Work-up and Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product as a viscous oil.
Caption: Workflow for the synthesis and isolation of the free base.
Part B: Formation of Hydrochloride Salt
Dissolution: Dissolve the crude (2-(Morpholinomethyl)phenyl)methanol from Part A in a minimal amount of diethyl ether (~50 mL) in an Erlenmeyer flask.
Precipitation: While stirring, slowly add 4M HCl in dioxane (~10 mL, 40 mmol) dropwise. A white precipitate should form immediately.
Trustworthiness Note: The hydrochloride salt is generally much less soluble in nonpolar organic solvents like diethyl ether than its free base form. This solubility difference is exploited to induce precipitation and isolate the product.
Crystallization/Isolation: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
Filtration and Drying: Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 25 mL). Dry the solid under high vacuum for several hours to remove residual solvents. The final product, (2-(Morpholinomethyl)phenyl)methanol hydrochloride, should be a white to off-white solid.[1]
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined.
Expected Results
The protocol is expected to yield (2-(Morpholinomethyl)phenyl)methanol hydrochloride as a white solid with a typical yield of 80-90% over the two steps. The molecular weight of the final product is 243.73 g/mol with an empirical formula of C₁₂H₁₈ClNO₂.[1]
References
Pharmco Products, Inc. Material Safety Data Sheet: Benzyl Alcohol. Available at: [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-815. Available at: [Link]
Tebubio. [2-(Morpholinomethyl)phenyl]methanol. Available at: [Link]
Application Note: A Scalable Manufacturing Process for (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Abstract This application note provides a comprehensive technical guide for the scale-up manufacturing of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The document o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide for the scale-up manufacturing of (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines a robust and scalable synthetic route, detailing protocols from laboratory (100 g) to pilot (5 kg) scale. Emphasis is placed on process chemistry, safety, in-process controls (IPCs), and the implementation of Process Analytical Technology (PAT) to ensure consistent quality and yield. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries engaged in process development and scale-up.
Introduction
(2-(Morpholinomethyl)phenyl)methanol, and its hydrochloride salt, serve as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[1] The molecule features a benzyl alcohol moiety ortho-substituted with a morpholinomethyl group, providing a versatile scaffold for further chemical modification.[2] The hydrochloride salt form enhances stability and solubility, which is often advantageous for formulation and handling in aqueous environments.[3]
The successful transition from laboratory-scale synthesis to industrial-scale manufacturing presents numerous challenges, including maintaining reaction efficiency, controlling impurities, ensuring operator safety, and achieving cost-effectiveness. This document details a well-defined, scalable process designed to address these challenges, incorporating modern process control strategies to ensure the final product consistently meets stringent quality attributes.
Process Chemistry and Route Selection
Overview of Synthetic Pathways
The synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride typically involves two key transformations:
Introduction of the morpholinomethyl group: This is commonly achieved via an aminomethylation reaction on a suitable benzene derivative.
Formation of the benzyl alcohol: This can be accomplished through the reduction of a corresponding benzaldehyde or benzoic acid derivative.
Rationale for Selected Route
The selected manufacturing route involves the reductive amination of 2-carboxybenzaldehyde with morpholine, followed by reduction of the resulting carboxylic acid and subsequent salt formation. This route is favored for scale-up due to:
Convergent Synthesis: The key C-N and C-O functionalities are built in a streamlined sequence.
High Atom Economy: The pathway minimizes the generation of waste.
Commercially Available Starting Materials: 2-carboxybenzaldehyde and morpholine are readily available and cost-effective.
Avoidance of Hazardous Reagents: This route avoids the use of highly toxic or explosive reagents, enhancing process safety.
Reaction Mechanism
The synthesis proceeds in two main stages:
Reductive Amination: 2-carboxybenzaldehyde reacts with morpholine to form a Schiff base (iminium ion) intermediate, which is then reduced in situ by a suitable reducing agent (e.g., sodium borohydride) to yield 2-((morpholinomethyl)benzoic acid).
Reduction and Salt Formation: The carboxylic acid group of 2-((morpholinomethyl)benzoic acid) is then reduced to the primary alcohol using a robust reducing agent such as lithium aluminum hydride or, more suitably for scale-up, a borane complex (e.g., BH₃·THF). The resulting free base, (2-(Morpholinomethyl)phenyl)methanol, is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.[4][5]
Laboratory-Scale Synthesis Protocol (100 g Scale)
This protocol describes the synthesis of approximately 100 g of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and serves as the basis for process scale-up.
Materials and Equipment
Material/Equipment
Specification
Reagents
2-Carboxybenzaldehyde
>98% purity
Morpholine
>99% purity
Sodium Borohydride (NaBH₄)
>98% purity
Borane-tetrahydrofuran complex (BH₃·THF)
1 M solution in THF
Hydrochloric Acid (HCl)
4 M solution in dioxane
Methanol (MeOH)
Anhydrous
Tetrahydrofuran (THF)
Anhydrous
Dichloromethane (DCM)
ACS Grade
Sodium Sulfate (Na₂SO₄)
Anhydrous
Equipment
2 L Three-Neck Round Bottom Flask
Mechanical Stirrer
Addition Funnel
Thermometer
Reflux Condenser
Ice Bath
Buchner Funnel and Filter Flask
Rotary Evaporator
Vacuum Oven
Step-by-Step Procedure
Step 1: Synthesis of 2-((Morpholinomethyl)benzoic acid)
To a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-carboxybenzaldehyde (150 g, 1.0 mol) and methanol (1 L).
Cool the mixture to 0-5 °C using an ice bath.
Slowly add morpholine (96 g, 1.1 mol) via the addition funnel, maintaining the internal temperature below 10 °C.
Stir the mixture at 0-5 °C for 30 minutes.
In a separate beaker, prepare a solution of sodium borohydride (41.6 g, 1.1 mol) in methanol (500 mL).
Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 15 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of 2 M aqueous HCl until the pH is ~2.
Concentrate the mixture under reduced pressure to remove most of the methanol.
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-((Morpholinomethyl)benzoic acid).
Step 2: Synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Suspend the dried 2-((Morpholinomethyl)benzoic acid) (221 g, 1.0 mol) in anhydrous THF (1 L) in a dry 2 L three-neck flask under a nitrogen atmosphere.
Cool the suspension to 0-5 °C.
Slowly add 1 M BH₃·THF solution (2.2 L, 2.2 mol) via an addition funnel, maintaining the temperature below 10 °C.
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
Monitor the reaction by TLC or HPLC.
Cool the reaction to 0-5 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases.
Add 4 M HCl in dioxane (300 mL) to the mixture.
The hydrochloride salt will precipitate. Stir for 1 hour at room temperature.
Collect the solid by filtration, wash with cold THF, and then with diethyl ether.
Dry the product in a vacuum oven at 50 °C to a constant weight.
Transitioning from the laboratory to a pilot or manufacturing scale requires careful consideration of several factors that can significantly impact the process's safety, efficiency, and reproducibility.
Heat and Mass Transfer
Exothermic Reactions: Both the borohydride and borane reduction steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of reagent addition must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature.
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots" or concentration gradients. The agitator type, speed, and baffle design in the reactor must be optimized to ensure adequate mass transfer, especially during the precipitation of the product.
Safety Assessment (HAZOP)
A Hazard and Operability (HAZOP) study is essential before scaling up.[7][8][9][10][11] This systematic examination identifies potential deviations from the intended process design and their consequences.[7] Key considerations for this process include:
Hydrogen Gas Evolution: The quenching of excess borohydride and borane reagents with protic solvents (water, methanol) generates flammable hydrogen gas. The reactor must be properly vented, and the quenching process must be performed slowly and under an inert atmosphere (e.g., nitrogen).
Handling of Reagents: Morpholine is corrosive, and borane-THF complex is flammable and reacts violently with water. Appropriate personal protective equipment (PPE) and engineering controls are required.
Dust Explosion Hazard: The final product is a fine powder. Measures to mitigate dust explosion risks, such as grounding equipment and using appropriate ventilation, should be implemented during drying and handling.
Impurity Profile and Control
Potential impurities can arise from starting materials, side reactions, or incomplete reactions. A robust impurity control strategy includes:
Raw Material Specification: Strict quality control of starting materials is the first line of defense.
In-Process Controls (IPCs): Regular monitoring of the reaction by HPLC can track the formation of key intermediates and the disappearance of starting materials, allowing for adjustments to reaction time or conditions.
Purification: The final precipitation and washing steps are critical for removing process-related impurities. The choice of solvent for washing and potential recrystallization should be optimized to maximize purity while minimizing yield loss.
Pilot-Scale Manufacturing Protocol (5 kg Scale)
This protocol is designed for a 50 L jacketed glass-lined reactor.
Equipment and Facility Requirements
50 L Glass-Lined Jacketed Reactor with overhead stirring, reflux condenser, and addition ports.
Temperature control unit (TCU) for heating and cooling.
Inert gas (Nitrogen) supply.
Vacuum filtration system (e.g., Nutsche filter-dryer).
Vacuum oven.
Calibrated scales and pumps for material transfer.
Detailed Manufacturing Instructions
The quantities are scaled proportionally from the laboratory procedure. All operations should be performed in a well-ventilated area or fume hood, with appropriate PPE.
Step 1: Synthesis of 2-((Morpholinomethyl)benzoic acid)
Charge the 50 L reactor with 2-carboxybenzaldehyde (7.5 kg, 50 mol) and methanol (30 L).
Start agitation and cool the reactor contents to 0-5 °C using the TCU.
Slowly add morpholine (4.8 kg, 55 mol) over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
Stir for 30 minutes at 0-5 °C.
Prepare a solution of sodium borohydride (2.08 kg, 55 mol) in methanol (15 L) in a separate vessel and charge it to the addition vessel.
Add the sodium borohydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 15 °C.
Once the addition is complete, turn off the cooling and allow the reaction to warm to ambient temperature. Stir for at least 4 hours.
Take an in-process sample for HPLC analysis to confirm reaction completion.
Cool the reactor to 10-15 °C. Carefully quench the reaction by the slow addition of 2 M aqueous HCl (~15 L) until the pH is 2-3.
Filter the precipitated solid, wash with cold water (2 x 5 L), and dry under vacuum.
Step 2: Synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Ensure the reactor is clean and dry. Charge the dried intermediate from Step 1 (approx. 11 kg, 50 mol) and anhydrous THF (30 L) to the reactor under a nitrogen atmosphere.
Cool the reactor to 0-5 °C.
Charge 1 M BH₃·THF solution (110 L, 110 mol) to the addition vessel.
Add the BH₃·THF solution to the reactor over 2-3 hours, keeping the temperature below 10 °C.
After the addition, allow the mixture to warm to room temperature and then heat to reflux (~65 °C) for 4 hours.
Take an IPC sample for HPLC analysis to confirm reaction completion.
Cool the reaction to 0-5 °C. Carefully quench by the slow addition of methanol (~5 L) until gas evolution ceases.
Add 4 M HCl in dioxane (15 L) over 30 minutes.
Stir the resulting slurry at room temperature for 1-2 hours.
Filter the product, wash with cold THF (2 x 5 L), and then with a suitable non-polar solvent like heptane (2 x 5 L).
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quality Control and Analytical Methods
A robust quality control strategy is essential to ensure the final product meets the required specifications.
Final Product Specification Sheet
Parameter
Specification
Analytical Method
Appearance
White to off-white crystalline powder
Visual
Identity
Conforms to the reference spectrum
¹H NMR, FTIR
Purity
≥ 98.5%
HPLC
Individual Impurity
≤ 0.15%
HPLC
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Solvents
Meets ICH Q3C limits
Headspace GC
Assay
98.0% - 102.0%
Titration
Process Analytical Technology (PAT)
Implementing PAT can provide real-time understanding and control over the manufacturing process, particularly the crystallization/precipitation step, which is critical for purity and physical properties.[12][13][14][15][16]
Inline Particle Size Analysis: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor crystal size and distribution in real-time during the precipitation of the hydrochloride salt. This allows for precise control over cooling rates and anti-solvent addition to target a specific particle size distribution, which can improve filtration and drying characteristics.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This can be used to monitor the concentration of reactants and products in real-time, providing a deeper understanding of reaction kinetics and ensuring reaction completion without the need for offline sampling and analysis.
Visualizations
Overall Manufacturing Workflow
Caption: Overall workflow for the manufacturing of (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Chemical Synthesis Pathway
Caption: Chemical synthesis route for (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Conclusion
The successful scale-up of (2-(Morpholinomethyl)phenyl)methanol hydrochloride requires a thorough understanding of the process chemistry, careful management of reaction exotherms, and a robust quality control strategy. The detailed protocol and considerations presented in this application note provide a solid framework for developing a safe, efficient, and reproducible manufacturing process. The integration of Process Analytical Technology can further enhance process understanding and control, leading to a more consistent and high-quality final product.
References
U.S. Food and Drug Administration. (2014). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety.
Pharma Focus Asia. (2022).
European Pharmaceutical Review. (2017).
Malwade, C. R., & Qu, H. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark.
Malwade, C. R., & Qu, H. (2013). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. PubMed.
SixSigma.us. (2024). Hazard and Operability Study (HAZOP): A Guide for Risk Assessment.
ORS Consulting. (2023).
PROcess Safety TASK. (2023).
American Institute of Chemical Engineers (AIChE). (n.d.). Hazard and Operability Study (HAZOP).
IEEE Xplore. (2010).
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004).
In vitro assay preparation with (2-(Morpholinomethyl)phenyl)methanol hydrochloride
An Application Guide for the In Vitro Characterization of Novel CNS-Active Compounds Using (2-(Morpholinomethyl)phenyl)methanol hydrochloride as a Model Scaffold Abstract The discovery and development of novel therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the In Vitro Characterization of Novel CNS-Active Compounds Using (2-(Morpholinomethyl)phenyl)methanol hydrochloride as a Model Scaffold
Abstract
The discovery and development of novel therapeutics targeting the central nervous system (CNS) requires a robust pipeline of in vitro assays to characterize lead compounds. (2-(Morpholinomethyl)phenyl)methanol hydrochloride is a chemical fragment that serves as a valuable starting point for the synthesis of more complex molecules.[1] While this compound does not have a widely documented specific biological target, its structure, featuring a phenyl-morpholine motif, is common in CNS-active agents, particularly those interacting with monoamine transporters.
This guide provides a comprehensive framework for the in vitro characterization of novel compounds, using (2-(Morpholinomethyl)phenyl)methanol hydrochloride as an exemplary test article. We will detail the rationale and protocols for evaluating its potential interaction with the human serotonin transporter (SERT), a critical target for antidepressants and other psychotropic medications.[2][3] The methodologies described herein, from initial stock solution preparation to primary binding and secondary functional assays, represent a gold-standard workflow for academic researchers, scientists, and drug development professionals.
Compound Profile and Preparation
A thorough understanding of the test compound's physicochemical properties is the foundation of any successful in vitro assay.
The accuracy and reproducibility of in vitro data are critically dependent on the precise and consistent preparation of test compound solutions. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility.[8] However, for high-concentration stock solutions, an organic solvent is often preferred to ensure complete dissolution.
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds and its miscibility with aqueous assay buffers. Preparing a high-concentration primary stock in DMSO minimizes the final concentration of the solvent in the assay, thereby reducing potential artifacts.
Sterile microcentrifuge tubes or amber glass vials
Precision pipettes
Procedure:
Weighing: Accurately weigh a precise amount of (2-(Morpholinomethyl)phenyl)methanol hydrochloride (e.g., 2.44 mg) in a sterile microcentrifuge tube.
Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock, for example, a 10 mM stock. For 2.44 mg, add 1 mL of DMSO.
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the specific assay buffer. It is critical to ensure the final DMSO concentration in the assay wells is consistent across all conditions (including vehicle controls) and is typically kept below 0.5% to prevent solvent-induced cellular toxicity or assay interference.
Rationale for Target Selection: The Serotonin Transporter (SERT)
The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby terminating its signal.[2] This mechanism makes SERT a primary target for many antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs).[9] The structural motifs within (2-(Morpholinomethyl)phenyl)methanol hydrochloride suggest that it, or derivatives thereof, could potentially interact with such monoamine transporters. This makes SERT an excellent and high-value target for initial screening.
Caption: Mechanism of serotonin reuptake and its inhibition.
A radioligand binding assay is the gold standard for determining if a compound directly interacts with a target receptor or transporter.[10] This assay quantifies the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to SERT.
Rationale: This competitive binding format allows for the determination of a compound's binding affinity (Ki), a crucial parameter for ranking and characterizing novel molecules.[10][11] We will use membranes prepared from cells overexpressing human SERT (hSERT) and a radiolabeled SSRI, such as [³H]-Citalopram, as the tracer.
Workflow for SERT Radioligand Binding Assay
Caption: Workflow for the SERT radioligand competition binding assay.
Detailed Protocol
Materials:
Membranes from HEK293 cells stably expressing hSERT
Unlabeled Ligand (for non-specific binding): Fluoxetine or Citalopram
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Wash Buffer: Ice-cold Assay Buffer
96-well filter plates (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI))
Scintillation cocktail
Plate sealer, cell harvester, and a microplate scintillation counter
Procedure:
Reagent Preparation: Thaw hSERT membranes on ice and dilute in Assay Buffer to a final concentration of 5-15 µg protein per well. Prepare serial dilutions of the test compound and controls in Assay Buffer. The radioligand should be diluted to a final concentration at or near its Kd value (typically 1-2 nM).[12]
Assay Setup: In a 96-well plate, combine the reagents in a final volume of 200-250 µL per well.[13]
Non-Specific Binding (NSB): 150 µL hSERT membranes + 50 µL radioligand + 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Fluoxetine).
Test Compound: 150 µL hSERT membranes + 50 µL radioligand + 50 µL of test compound dilution.
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[13]
Filtration: Rapidly terminate the binding reaction by vacuum filtration over the pre-soaked filter plate using a cell harvester.
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C.[14] Add scintillation cocktail to each well, seal the plate, and quantify the radioactivity in a microplate scintillation counter.
While a binding assay confirms interaction, a functional assay is required to determine if that interaction translates into a biological effect (i.e., inhibition of transporter function).[15] This assay measures the ability of the test compound to block the uptake of [³H]-Serotonin ([³H]-5-HT) into intact cells expressing hSERT.
Rationale: This cell-based assay provides a more physiologically relevant context and measures the compound's functional potency (IC₅₀). Comparing the IC₅₀ from this assay with the Ki from the binding assay provides insight into the compound's mechanism of action.[16][17]
Workflow for SERT Uptake Inhibition Assay
Caption: Workflow for the cell-based SERT uptake inhibition assay.
Detailed Protocol
Materials:
HEK-293 cells stably expressing hSERT
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
[³H]-Serotonin ([³H]-5-HT)
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
Positive Control Inhibitor: Fluoxetine or Citalopram
96-well cell culture plates (clear bottom, white-walled for scintillation proximity assays, or standard clear plates for lysate counting)
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH
Scintillation cocktail
Procedure:
Cell Culture: Seed hSERT-HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere and grow for 24-48 hours.[15]
Assay Preparation: On the day of the assay, gently aspirate the culture medium and wash the cells once with 100 µL of room-temperature Uptake Buffer.[16]
Compound Pre-incubation: Add 50 µL of Uptake Buffer containing the desired concentration of the test compound, positive control, or vehicle. Incubate for 10-20 minutes at room temperature.[3]
Uptake Initiation: Initiate serotonin uptake by adding 50 µL of Uptake Buffer containing [³H]-5-HT (final concentration typically 10-20 nM).
Uptake Incubation: Incubate the plate for a short, defined period (e.g., 10-15 minutes) at room temperature. This timing is critical as it represents the initial rate of uptake.[3][15]
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 2-3 times with 200 µL of ice-cold Uptake Buffer.[17]
Cell Lysis: Add 100-200 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
Counting: Transfer the cell lysate to a scintillation plate or vials, add scintillation cocktail, and quantify the radioactivity.
Data Analysis and Interpretation
For both assays, raw data (Counts Per Minute or Disintegrations Per Minute) must be processed to determine inhibitory potency.
Calculate Percent Inhibition:
Specific Signal = Total Signal (TB or Total Uptake) - Non-Specific Signal (NSB or NSU)
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific signal.
Calculate Ki (Binding Assay): The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[13]
Ki = IC₅₀ / (1 + ([L]/Kd))
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Example Data Summary:
Compound
SERT Binding (Ki, nM)
SERT Uptake (IC₅₀, nM)
(2-(Morpholinomethyl)phenyl)methanol HCl
Hypothetical Value
Hypothetical Value
Fluoxetine (Positive Control)
1-5
5-20
References
Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 59-65. Available at: [Link][9][18]
Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. Available at: [Link][9]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 20, 2026, from [Link][13]
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved March 20, 2026, from [Link][2]
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved March 20, 2026, from [Link][3]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link][19]
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link][15]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link][16]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link][17]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved March 20, 2026, from [Link][14]
PubChem. (n.d.). [2-(Morpholin-4-ylmethyl)phenyl]methanol chloride. Retrieved March 20, 2026, from [Link][4]
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 20, 2026, from [Link][10]
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link][11]
NextSDS. (n.d.). [2-(MORPHOLINOMETHYL)PHENYL]METHANOL — Chemical Substance Information. Retrieved March 20, 2026, from [Link][6]
Tebubio. (n.d.). [2-(Morpholinomethyl)phenyl]methanol - 2 mg. Retrieved March 20, 2026, from [Link][1]
Labware E-shop. (n.d.). [2-(Morpholinomethyl)phenyl]methanol, 97%. Retrieved March 20, 2026, from [Link][7]
An Application Guide to the Prospective Catalytic Uses of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride Foreword for the Researcher The field of homogeneous catalysis is driven by the rational design and serendipito...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Prospective Catalytic Uses of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride
Foreword for the Researcher
The field of homogeneous catalysis is driven by the rational design and serendipitous discovery of novel ligands that can modulate the activity, selectivity, and stability of metal centers. The ligand, (2-(Morpholinomethyl)phenyl)methanol hydrochloride, presents an intriguing, yet underexplored, scaffold. While it is commercially available and recognized as a fragment molecule for drug discovery, its specific applications in catalysis are not yet extensively documented in peer-reviewed literature.[1]
This guide, therefore, adopts a prospective and experience-driven approach. As a Senior Application Scientist, my objective is not to present a historical record but to provide a forward-looking technical manual for the research chemist. We will deconstruct the ligand's structural motifs—the amino alcohol and the morpholine ring—to forecast its potential in high-value catalytic transformations. The protocols herein are built upon well-established, robust catalytic systems where analogous N,O-ligands have proven effective. This document serves as both a theoretical framework and a practical starting point for any researcher aiming to unlock the catalytic potential of this promising, yet uncharacterized, ligand.
Ligand Profile and Synthetic Considerations
(2-(Morpholinomethyl)phenyl)methanol hydrochloride is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine, linked by an ortho-substituted benzene ring. The hydrochloride salt form enhances its stability and shelf-life.
A plausible and direct synthesis route involves the nucleophilic substitution of a benzylic halide with morpholine, followed by acidification to form the hydrochloride salt.
Reaction Scheme:
Caption: Proposed synthesis of the target ligand.
Step-by-Step Protocol:
Reaction Setup: To a solution of 2-(bromomethyl)phenyl)methanol (1.0 eq.) in anhydrous acetonitrile (0.5 M), add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).
Reaction Conditions: Stir the mixture vigorously at 60°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free-base product.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Prospective Catalytic Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones
The 1,2-amino alcohol motif is a cornerstone of ligands for the asymmetric transfer hydrogenation of prochiral ketones, most notably in Noyori-type catalysts.[3] The ligand's nitrogen atom can coordinate to the metal center, while the hydroxyl group can participate in the hydrogen transfer mechanism, often forming a six-membered transition state.
Rationale for Application
The (2-(Morpholinomethyl)phenyl)methanol ligand, when coordinated to a suitable metal precursor like a Ruthenium(II) or Iridium(III) arene complex, is hypothesized to form a catalytically active species for ATH. The morpholine nitrogen and the benzylic alcohol can form a stable chelate ring with the metal, creating a defined chiral environment (if a chiral version of the ligand were used) and facilitating the hydride transfer from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate.
Caption: Generalized mechanism for Asymmetric Transfer Hydrogenation.
Protocol: ATH of Acetophenone (Model Reaction)
This protocol outlines the in situ preparation of a catalyst from [RuCl₂(p-cymene)]₂ and the title ligand for the reduction of acetophenone.
Materials:
Reagent/Material
Purpose
[RuCl₂(p-cymene)]₂
Metal Precursor
(2-(Morpholinomethyl)phenyl)methanol HCl
Ligand
Acetophenone
Substrate
Isopropanol (iPrOH)
Hydrogen Donor & Solvent
Potassium tert-butoxide (KOtBu)
Base Activator
Anhydrous Toluene
Co-solvent (optional)
Schlenk flask, magnetic stirrer, nitrogen line
Inert atmosphere reaction setup
Procedure:
Catalyst Pre-formation: In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (2-(Morpholinomethyl)phenyl)methanol hydrochloride (0.011 mmol, 2.2 mol% L) in 5 mL of anhydrous isopropanol.
Activation: Add potassium tert-butoxide (0.025 mmol, 5 mol%) to the solution. Stir the mixture at 80°C for 30 minutes. A color change should be observed, indicating the formation of the active catalyst.
Reaction Initiation: Cool the mixture to room temperature. Add acetophenone (1.0 mmol) via syringe.
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 40°C).
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine conversion. Enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral GC or HPLC.
Work-up: Upon completion, quench the reaction with a few drops of water. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by silica gel chromatography.
Amino alcohols have also been successfully employed as ligands in nickel- and palladium-catalyzed cross-coupling reactions.[4][5] They can stabilize the metal center, prevent catalyst decomposition (e.g., formation of palladium black), and promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Rationale for Application
The N,O-chelation provided by (2-(Morpholinomethyl)phenyl)methanol can form a stable, electron-rich complex with a metal like Palladium(0) or Nickel(0). This electronic character is beneficial for the oxidative addition of aryl halides. The steric bulk around the metal center, dictated by the ortho-substitution pattern, can influence the rate of reductive elimination, the final product-forming step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol provides a general starting point for testing the ligand in a standard palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
Reagent/Material
Purpose
Palladium(II) Acetate (Pd(OAc)₂)
Metal Precursor
(2-(Morpholinomethyl)phenyl)methanol HCl
Ligand
4-Bromotoluene
Aryl Halide Substrate
Phenylboronic Acid
Boronic Acid Coupling Partner
Potassium Phosphate (K₃PO₄)
Base
Toluene/Water (e.g., 10:1 v/v)
Solvent System
Schlenk tube, magnetic stirrer, nitrogen line
Inert atmosphere reaction setup
Procedure:
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), (2-(Morpholinomethyl)phenyl)methanol hydrochloride (0.044 mmol, 4.4 mol%), potassium phosphate (3.0 mmol), and phenylboronic acid (1.2 mmol).
Inerting: Seal the tube and evacuate and backfill with nitrogen three times.
Addition of Reagents: Add 4-bromotoluene (1.0 mmol) followed by the toluene/water solvent mixture (5 mL).
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction by GC-MS or LC-MS to determine the conversion to 4-methyl-1,1'-biphenyl.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel.
A General Workflow for New Ligand Screening
When confronted with a novel ligand, a systematic approach is essential to efficiently map its catalytic potential. This workflow is designed to be a robust, self-validating system for initial screening and optimization.
Caption: A systematic workflow for the evaluation of a novel ligand in catalysis.
This workflow emphasizes an iterative, data-driven approach. Initial failures to observe activity (Step D) should prompt a change in the model reaction or metal, not abandonment of the ligand. Once activity is established, Design of Experiments (DoE) is a powerful tool for efficiently exploring the parameter space in Step E.[6][7]
Conclusion and Future Outlook
(2-(Morpholinomethyl)phenyl)methanol hydrochloride represents a class of readily accessible N,O-ligands whose full potential in homogeneous catalysis remains to be tapped. Its structural features strongly suggest viability in key transformations such as asymmetric transfer hydrogenation and cross-coupling reactions. The protocols and workflows detailed in this guide provide a robust, experience-based foundation for researchers to systematically investigate its catalytic efficacy. Future work should focus on the synthesis of chiral analogues to unlock its potential in asymmetric catalysis and on detailed mechanistic studies to understand its coordination chemistry and role in the catalytic cycle.
References
González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]
Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. [Link]
Pu, L. (2002). A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. The Journal of Organic Chemistry, 67(8), 2745–2748. [Link]
PubMed. (2006). Amino alcohols as ligands for nickel-catalyzed suzuki reactions of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids. J Am Chem Soc, 128(16), 5360-1. [Link]
Semantic Scholar. (n.d.). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. [Link]
Soldevila-Baruquer, J., et al. (2021). Tracking Reactions of Asymmetric Organo-Osmium Transfer Hydrogenation Catalysts in Cancer Cells. PMC. [Link]
IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]
Synfacts. (2026). Stereoselective Palladium-Catalyzed Suzuki–Miyaura Coupling for Aminoalcohol and Diol Biaryl Syntheses. Synfacts, 22(03), 231. [Link]
Dalton Transactions. (n.d.). N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions. [Link]
RSC Publishing. (2018). Ligand libraries for high throughput screening of homogeneous catalysts. [Link]
Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. [Link]
ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. [Link]
Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 47(42), 7950-7979. [Link]
Formulation and In Vivo Dosing Protocol for (2-(Morpholinomethyl)phenyl)methanol Hydrochloride
A Comprehensive Guide for Preclinical Fragment-Based Drug Discovery (FBDD) Executive Summary & Scientific Rationale In modern preclinical pharmacokinetics, the transition from in vitro screening to in vivo animal models...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide for Preclinical Fragment-Based Drug Discovery (FBDD)
Executive Summary & Scientific Rationale
In modern preclinical pharmacokinetics, the transition from in vitro screening to in vivo animal models is frequently bottlenecked by poor compound solubility. Fragment-based drug discovery (FBDD) circumvents this by utilizing low-molecular-weight scaffolds—typically under 300 Da—that serve as highly efficient building blocks for lead optimization[1].
(2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS 91563-82-5) is a versatile fragment scaffold utilized in FBDD pipelines[2]. Formulating this compound for in vivo dosing (e.g., in murine models) requires a strategic understanding of its physicochemical properties. Because the morpholine ring possesses a basic nitrogen (pKa ~8.3), utilizing the hydrochloride salt ensures complete ionization at physiological pH. This causality is critical: high aqueous solubility eliminates the need for harsh organic co-solvents (such as DMSO, PEG400, or Cremophor EL), thereby preventing vehicle-induced toxicity and ensuring that pharmacokinetic (PK) readouts remain unconfounded[3].
Physicochemical Profiling
Before initiating any gravimetric analysis, it is imperative to understand the scaffold's parameters. The following table summarizes the quantitative data driving our formulation strategy.
Complies with the "Rule of Three" for fragments[1].
Salt Correction Factor
1.176
Critical: Must multiply target free-base dose by 1.176 to achieve accurate molar dosing.
pKa (Morpholine)
~8.3
Ensures protonation and high solubility in aqueous media.
Aqueous Solubility
>50 mg/mL (Kinetic)
Eliminates the need for lipophilic solubilizers[3].
Formulation Strategy & Vehicle Selection
In drug discovery, solubility dictates the success of in vivo bioassays[3]. Because the HCl salt of this fragment is highly water-soluble, we employ simple, isotonic aqueous vehicles.
Table 2: Recommended In Vivo Dosing Vehicles
Route of Administration
Preferred Vehicle
Max Dosing Volume (Mice)
Causality / Rationale
Intravenous (IV)
0.9% Saline
5 mL/kg
Isotonicity prevents hemolysis; high solubility prevents precipitation in the bloodstream.
Intraperitoneal (IP)
0.9% Saline
10 mL/kg
Minimizes peritoneal irritation compared to heavily buffered or solvent-rich solutions.
Oral Gavage (PO)
PBS (pH 7.4)
10 mL/kg
Buffering protects the gastric mucosa from the potential mild acidity of high-concentration HCl salts.
Experimental Protocols: A Self-Validating System
As a standard of trustworthiness, every formulation protocol must be self-validating. The following steps detail the preparation of a 10 mg/mL (free-base equivalent) IV/IP dosing solution .
Step 1: Gravimetric Analysis and Salt Correction
Causality: To dose 10 mg/mL of the active moiety, you must account for the mass of the hydrochloride molecule.
Calculate the required mass using the Salt Correction Factor (1.176). For 10 mL of a 10 mg/mL free-base equivalent solution, you need 100 mg of the free base.
Weigh 117.6 mg of (2-(Morpholinomethyl)phenyl)methanol hydrochloride using a calibrated analytical balance.
Note: HCl salts can be hygroscopic. Minimize atmospheric exposure during weighing.
Step 2: Aqueous Solubilization
Transfer the 117.6 mg of powder into a sterile 15 mL conical tube.
Add 9.0 mL of sterile 0.9% Sodium Chloride (Saline).
Vortex for 30–60 seconds. The ionized nature of the morpholine ring will result in rapid, complete dissolution.
QS (quantity sufficient) to exactly 10.0 mL with 0.9% Saline.
Step 3: Sterile Filtration
Draw the solution into a sterile syringe.
Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.
Causality: PES is chosen over Nylon or PTFE due to its exceptionally low protein-binding and drug-binding characteristics, ensuring no loss of the fragment during filtration.
Step 4: Analytical Quality Control (The Self-Validating Checkpoint)
Do not dose animals blindly. Remove a 50 µL aliquot of the final filtered solution.
Dilute 1:1000 in 50% Acetonitrile/Water.
Analyze via LC-MS/MS against a known standard curve.
Causality: This verifies that the nominal dose (10 mg/mL) matches the actual administered dose, preventing skewed downstream PK calculations (e.g., Clearance and Volume of Distribution).
In Vivo Administration Workflow
Workflow for formulation, validation, and in vivo administration of fragment scaffolds.
Pharmacokinetic Sampling & Storage
Following IV, IP, or PO administration, blood should be collected via the submandibular vein or saphenous vein into K2-EDTA tubes.
Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.
Stabilization: Because (2-(Morpholinomethyl)phenyl)methanol contains a reactive benzyl alcohol moiety, store plasma aliquots immediately at -80°C to prevent ex vivo degradation or enzymatic oxidation prior to bioanalysis.
References
Frontiers in Drug Discovery. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers. Available at:[Link]
National Institutes of Health (NIH) / PubMed. "In vitro solubility assays in drug discovery." Curr Drug Metab. Available at:[Link]
Navigating the Synthesis of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to address common challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride primarily proceeds through two effective pathways: Reductive Amination and N-Alkylation . The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.
A. Reductive Amination Pathway
This pathway involves the reaction of 2-formylphenylmethanol with morpholine to form an iminium intermediate, which is then reduced to the target secondary amine.
B. N-Alkylation Pathway
This strategy employs the direct alkylation of morpholine with a reactive derivative of 2-(hydroxymethyl)benzyl, such as 2-(bromomethyl)phenyl)methanol.
Below is a visual representation of these primary synthetic routes.
Figure 1. Primary synthetic routes to (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Reductive Amination Pathway
Question 1: My reductive amination reaction shows low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the reductive amination of 2-formylphenylmethanol with morpholine is a common issue and can stem from several factors.
Inefficient Imine/Iminium Formation: The initial condensation between the aldehyde and morpholine to form the imine or iminium ion is a crucial equilibrium-driven step.
Causality: Morpholine, as a secondary amine, can exhibit reduced nucleophilicity compared to primary amines, leading to a less favorable equilibrium for imine formation. The presence of water can also hinder this step.
Solutions:
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to remove water and shift the equilibrium towards the imine.
Azeotropic Removal of Water: If the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.
pH Optimization: The reaction is often acid-catalyzed. A slightly acidic pH (typically 4-6) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by morpholine. However, a too acidic medium will protonate the morpholine, rendering it non-nucleophilic. A careful pH adjustment with a mild acid like acetic acid is recommended.
Suboptimal Reducing Agent: The choice and timing of the reducing agent are critical.
Causality: Some reducing agents may react with the starting aldehyde or be too slow to reduce the imine as it is formed.
Solutions:
Mild Reducing Agents: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose as it is less reactive towards aldehydes and ketones.[1]
Staged Addition: Consider a two-step, one-pot procedure. First, allow the aldehyde and morpholine to stir for a period to form the imine, and then add the reducing agent.
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
Causality: Insufficient time or a temperature that is too low may lead to an incomplete reaction.
Solutions:
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Temperature Adjustment: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion, especially with less reactive substrates.
Question 2: I am observing significant amounts of unreacted morpholine and a side product that appears to be a dimer of the starting aldehyde. What is happening?
Answer:
This scenario suggests that the desired reaction is being outcompeted by side reactions.
Cannizzaro-type Side Reaction: In the presence of a base or under certain conditions, aldehydes lacking an alpha-hydrogen, such as 2-formylphenylmethanol, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.
Causality: If the pH of the reaction mixture becomes basic, this side reaction can be favored.
Solutions:
Strict pH Control: Maintain a slightly acidic to neutral pH throughout the reaction.
Order of Addition: Add the base (if any) carefully and at a controlled temperature.
Low Reactivity of Morpholine: The low nucleophilicity of morpholine can contribute to the aldehyde reacting with itself.
Causality: The nitrogen in morpholine is less nucleophilic than in many other secondary amines due to the electron-withdrawing effect of the oxygen atom.[2]
Solutions:
Lewis Acid Catalysis: The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can activate the aldehyde towards nucleophilic attack by morpholine.
N-Alkylation Pathway
Question 3: My N-alkylation reaction is resulting in a low yield of the desired product and a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
Over-alkylation is a common side reaction in the N-alkylation of amines, leading to the formation of a quaternary ammonium salt where a second molecule of the benzyl bromide reacts with the product.
Stoichiometry and Reaction Control: The relative amounts of reactants and the reaction conditions play a crucial role.
Causality: The product, (2-(Morpholinomethyl)phenyl)methanol, is also a tertiary amine and can compete with morpholine for the alkylating agent.
Solutions:
Excess Morpholine: Use a significant excess of morpholine (e.g., 2-5 equivalents). This will statistically favor the reaction of the benzyl bromide with morpholine over the product. The unreacted morpholine can be removed during the workup.
Slow Addition: Add the 2-(bromomethyl)phenyl)methanol solution dropwise to the stirred solution of morpholine. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the product.
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Base Selection: The choice of base is important for deprotonating the morpholine and influencing the reaction rate.
Causality: A strong, non-nucleophilic base is needed to deprotonate the morpholinium ion formed after the initial alkylation, regenerating the neutral morpholine.
Solutions:
Inorganic Bases: Use an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are generally effective and easy to remove after the reaction.
Organic Bases: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.
Question 4: The reaction is sluggish and I am recovering a lot of my starting 2-(bromomethyl)phenyl)methanol. What can I do to improve the reaction rate?
Answer:
A sluggish reaction can be due to several factors related to the reactivity of the starting materials and the reaction conditions.
Insufficient Reactivity: The C-Br bond in 2-(bromomethyl)phenyl)methanol might not be sufficiently activated.
Solutions:
Phase-Transfer Catalyst: If using a biphasic system (e.g., an inorganic base in an organic solvent), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase and accelerate the reaction.[3]
Solvent Choice: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can help to dissolve the reactants and facilitate the Sₙ2 reaction.
Inadequate Temperature:
Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition or side reactions at higher temperatures.
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for each synthetic pathway and their typical purity requirements?
A1:
Reductive Amination:
2-Formylphenylmethanol: Should be of high purity (>98%). The presence of the corresponding carboxylic acid (2-carboxybenzaldehyde) can interfere with the reaction.
Morpholine: Standard reagent grade is usually sufficient. Ensure it is anhydrous for best results.
N-Alkylation:
2-(Bromomethyl)phenyl)methanol: This is a key intermediate. It can be synthesized from 2-methylphenylmethanol via radical bromination. Purity should be high, as impurities can lead to side products.
Morpholine: Anhydrous morpholine is preferred.
Q2: How do I convert the final free base, (2-(Morpholinomethyl)phenyl)methanol, to its hydrochloride salt?
A2:
The conversion to the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.
Protocol:
Dissolve the purified (2-(Morpholinomethyl)phenyl)methanol free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or a mixture of isopropanol and ethyl acetate.
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) dropwise with stirring. An excess of HCl should be avoided.
The hydrochloride salt will typically precipitate out of the solution.
The mixture can be cooled in an ice bath to maximize precipitation.
The solid is then collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities, and dried under vacuum.
Q3: What are the best practices for purifying the final (2-(Morpholinomethyl)phenyl)methanol hydrochloride product?
A3:
Crystallization is the most common method for purifying the hydrochloride salt.
Solvent Selection: The choice of solvent is critical for obtaining high-purity crystals with good yield. A good solvent system will dissolve the compound when hot but have low solubility when cold.
Commonly used solvents for the crystallization of amine hydrochlorides include:
Ethanol
Isopropanol
Methanol/diethyl ether
Ethanol/ethyl acetate
Procedure:
Dissolve the crude hydrochloride salt in a minimal amount of the chosen hot solvent or solvent mixture.
If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered.
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cooling in an ice bath or refrigerator can increase the yield.
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Q4: What are the potential impurities I should be aware of in my final product?
A4:
The potential impurities will depend on the synthetic route chosen.
From Reductive Amination:
Unreacted 2-formylphenylmethanol.
The corresponding di-substituted product if the starting material contained a di-aldehyde impurity.
Byproducts from the Cannizzaro reaction.
From N-Alkylation:
Unreacted morpholine and 2-(bromomethyl)phenyl)methanol.
The quaternary ammonium salt from over-alkylation.
Impurities from the synthesis of 2-(bromomethyl)phenyl)methanol.
General Impurities:
Residual solvents from the reaction and purification steps.
Excess HCl if not properly controlled during salt formation.
Q5: How can I improve the overall yield of the synthesis?
A5:
Improving the overall yield requires a systematic approach to optimizing each step of the synthesis.
Parameter
Recommendation for Yield Improvement
Reaction Conditions
Carefully optimize temperature, reaction time, and stoichiometry for each step. Use reaction monitoring (TLC, LC-MS) to determine the endpoint accurately.
Reagent Purity
Use high-purity starting materials to minimize side reactions.
Workup Procedure
Ensure efficient extraction and washing steps to remove impurities without significant loss of product. Back-extraction of aqueous layers can sometimes recover more product.
Purification
Optimize the crystallization procedure to maximize recovery of the pure product. This includes selecting the best solvent system and cooling profile.
Handling
Minimize transfer losses by using appropriate glassware and techniques.
IV. Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Step 1: Imine Formation and Reduction
To a solution of 2-formylphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add morpholine (1.2 eq).
Add acetic acid (0.1 eq) to catalyze the imine formation.
Stir the mixture at room temperature for 1-2 hours.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (2-(Morpholinomethyl)phenyl)methanol.
Protocol 2: Synthesis via N-Alkylation
Step 1: N-Alkylation
To a solution of morpholine (3.0 eq) in acetonitrile (MeCN) (approx. 0.5 M), add potassium carbonate (K₂CO₃) (2.0 eq).
Heat the mixture to 50 °C with vigorous stirring.
Add a solution of 2-(bromomethyl)phenyl)methanol (1.0 eq) in MeCN dropwise over 30 minutes.
Maintain the reaction at 50 °C and monitor by TLC until the starting bromide is consumed (typically 2-6 hours).
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water to remove excess morpholine and salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Step 2: Conversion to Hydrochloride Salt and Purification (Applicable to both routes)
Dissolve the crude (2-(Morpholinomethyl)phenyl)methanol in a minimal amount of isopropanol.
Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise until the pH is acidic (check with pH paper).
Stir the mixture in the ice bath for 30 minutes.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold diethyl ether.
Recrystallize the crude hydrochloride salt from hot ethanol or isopropanol.
Dry the purified crystals under vacuum to a constant weight.
Figure 2. A logical workflow for troubleshooting common issues in the synthesis.
V. References
Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7, 31-38. [Link]
Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]
Capozzi, M. A. M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. [Link]
Royal Society of Chemistry. (2024). Green Chemistry - BORIS Portal. [Link]
Supplementary materials 1. Chemistry General procedure for reductive amination. [Link]
Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Google Patents. (2010). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
Kempf, B., et al. (2003). Pyrrolidine-enamines are better nucleophiles than morpholine-enamines. Chemistry-A European Journal, 9(13), 3047-3053. [Link]
Troubleshooting poor solubility of (2-(Morpholinomethyl)phenyl)methanol hydrochloride in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with (2-(Morpholinomethyl)phenyl)methanol hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with (2-(Morpholinomethyl)phenyl)methanol hydrochloride .
As a hydrochloride salt containing a morpholine moiety, this compound presents specific physicochemical challenges when transitioning from aqueous assays to organic synthesis or chromatography workflows. Below is a comprehensive, field-proven guide to understanding and resolving these solubility barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is (2-(Morpholinomethyl)phenyl)methanol hydrochloride completely insoluble in my standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
A: The insolubility is a direct consequence of the compound's ionic lattice. As a hydrochloride salt, the morpholine nitrogen is protonated, creating a stable crystal lattice held together by strong electrostatic interactions between the morpholinium cation and the chloride anion.
According to thermodynamic principles of solvation, dissolving an ionic lattice requires a solvent with a high dielectric constant (ε) to separate and stabilize the charged species (1)[1]. Solvents like DCM (ε = 9.1) or hexane (ε = 2.0) lack the necessary polarity to disrupt these ionic bonds, resulting in near-insolubility (2)[2].
Q2: Which organic solvents can I use if my downstream assay requires the compound to remain in its intact hydrochloride salt form?
A: If you must avoid altering the compound's salt state, you must utilize highly polar, protic, or strongly coordinating aprotic solvents. Methanol (Polarity Index 5.1) and Dimethyl Sulfoxide (DMSO, Polarity Index 7.2) are excellent choices (3)[3]. DMSO, in particular, acts as a strong hydrogen-bond acceptor and has a high dielectric constant (ε = 47.0), which effectively solvates both the protonated amine and the chloride counterion (4)[4].
Q3: How do I permanently resolve this to achieve high solubility in lipophilic solvents (e.g., for normal-phase chromatography)?
A: You must perform a "free-basing" procedure. By neutralizing the hydrochloride salt with an aqueous base, you deprotonate the morpholine nitrogen. This converts the ionic salt into its neutral "free base" form. Without the ionic charge, the molecule's lipophilic phenyl ring and organic framework dominate its physicochemical profile, allowing it to readily partition into organic solvents like DCM or chloroform (5)[5].
Part 2: Quantitative Data Summary
Understanding the relationship between solvent polarity and salt solubility is critical for experimental design.
Table 1: Solvent Polarity vs. Expected Solubility of Amine Hydrochlorides
Solvent
Polarity Index
Dielectric Constant (ε)
Expected Solubility of HCl Salt
Hexane
0.0
2.0
Insoluble
Dichloromethane (DCM)
3.1
9.1
Very Poor
Ethyl Acetate
4.4
6.0
Poor
Methanol
5.1
33.0
Good
Dimethyl Sulfoxide (DMSO)
7.2
47.0
Excellent
Water
9.0
80.1
Excellent
(Data synthesized from standard polarity indices and dielectric constant charts[2][3])
Part 3: Experimental Protocol - Free-Base Extraction Methodology
This self-validating protocol ensures complete conversion of (2-(Morpholinomethyl)phenyl)methanol hydrochloride to the organic-soluble free base while preventing emulsion formation and product loss (6)[6].
Step 1: Aqueous Dissolution
Suspend the hydrochloride salt in a minimal volume of deionized water inside a beaker.
Note: Complete dissolution may not occur immediately depending on concentration; proceed to Step 2.
Step 2: Basification (The Causality Step)
Slowly add 1 M NaOH dropwise while stirring continuously. Monitor the pH using indicator paper until the aqueous phase reaches a pH of 10–11.
Causality & Self-Validation: The conjugate acid of the morpholine nitrogen typically has a pKa around 8.3. Pushing the pH to >10 ensures >99% thermodynamic deprotonation. You will visually validate this step: as the salt deprotonates, the highly lipophilic free base will crash out of the water, forming a milky white suspension or oily droplets (7)[7].
Step 3: Organic Extraction
Transfer the cloudy mixture to a separatory funnel. Add a volume of DCM or EtOAc equal to the aqueous phase. Stopper the funnel and shake vigorously for 1–2 minutes, venting frequently to release pressure.
Causality: The newly formed neutral free base is highly lipophilic and will partition thermodynamically into the organic layer, leaving the byproduct (NaCl) in the aqueous layer.
Step 4: Phase Separation
Place the funnel on a ring stand and allow the layers to separate completely.
Self-Validation (Density Check): If using DCM (density = 1.33 g/cm³), your target compound will be in the bottom layer. If using EtOAc (density = 0.90 g/cm³), your target compound will be in the top layer. Collect the appropriate organic phase.
Step 5: Drying and Isolation
Add anhydrous Na₂SO₄ to the collected organic phase until the powder flows freely and stops clumping (indicating all residual water is absorbed). Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporation) to yield the pure, highly organic-soluble free base.
Part 4: Workflow Visualization
Workflow for the free-base extraction of amine hydrochlorides into organic solvents.
Part 5: References
Grokipedia - Hydrochloride. Available at:
ResearchGate - Polarity Index. Available at:
Organometallics - Solvent Miscibility and Polarity Chart. Available at:
Cayman Chemical - Florfenicol amine (hydrochloride) Product Information. Available at:
Benchchem - Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride. Available at:
Chemistry Stack Exchange - How can I free base cystamine dihydrochloride? Available at:
ACS Publications - A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry. Available at:
Technical Support Center: Optimizing Reaction Conditions for (2-(Morpholinomethyl)phenyl)methanol Hydrochloride Derivatives
Welcome to the Technical Support Center. (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS 91271-63-5) is a highly versatile fragment molecule utilized extensively as a scaffold in drug discovery and molecular link...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS 91271-63-5) is a highly versatile fragment molecule utilized extensively as a scaffold in drug discovery and molecular linking . Synthesizing this benzylamine derivative and isolating it as a stable hydrochloride salt often presents challenges related to bis-alkylation, hygroscopicity, and suboptimal crystallization (such as "oiling out").
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to help researchers and drug development professionals optimize both the free base synthesis and the subsequent hydrochloride salt formation.
Synthesis & Salt Formation Workflow
The following diagram outlines the optimized, self-validating workflow for synthesizing the target molecule via nucleophilic substitution, followed by controlled salt crystallization.
Workflow for the synthesis and hydrochloride salt formation of (2-(Morpholinomethyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q: What are the optimal conditions for the N-alkylation step to form the free base?A: The reaction of 2-(chloromethyl)benzyl alcohol with morpholine is best performed in a polar aprotic solvent like acetonitrile (ACN) with a mild base (e.g., K₂CO₃) at 60°C. Using a slight excess of morpholine (1.2 to 1.5 equivalents) is mechanistically crucial: it ensures that the primary reaction outcompetes secondary dimerizations, minimizing bis-alkylation impurities .
Q: Why does my product "oil out" instead of crystallizing during salt formation?A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system cannot adequately solvate the intermediate states of the salt. For benzylamine derivatives, the presence of even trace amounts of water drastically lowers the melting point of the solvate, causing it to separate as a viscous oil rather than a crystal . Switching to strictly anhydrous conditions (e.g., EtOAc with 4M HCl in dioxane) and introducing seed crystals controls the nucleation rate and bypasses the oiling phase.
Q: How do I optimize the hydrochloride salt formation to maximize yield and purity?A: Salt formation is highly dependent on the solvent's dielectric constant and the pKa of the morpholine nitrogen. Ethyl acetate (EtOAc) or Isopropanol (IPA) are preferred over methanol. Methanol has a high dielectric constant and readily solvates the charged hydrochloride salt, significantly lowering the isolated yield. Use 1.05 to 1.1 equivalents of anhydrous HCl at 0–5°C to induce controlled crystallization.
Troubleshooting Guide
Troubleshooting logic for resolving oiling out issues during hydrochloride salt crystallization.
Issue 1: Low Yield During Crystallization
Causality: If the free base purity is high but the salt yield is low, the solvent likely has too high a dielectric constant, keeping the salt dissolved.
Resolution: Implement an anti-solvent addition strategy. Slowly add a non-polar anti-solvent like heptane or MTBE to the EtOAc mixture after HCl addition to force the salt out of solution by lowering the overall solubility product.
Issue 2: Discoloration of the Final Salt (Yellow/Brown)
Causality: Discoloration is typically caused by the oxidation of the amine or trace transition metal impurities from earlier synthetic steps (e.g., if a copper-catalyzed cross-dehydrogenative coupling was used ).
Resolution: Treat the free base solution with activated carbon (10% w/w) or a metal-scavenging resin (e.g., QuadraPure) at 40°C for 1 hour prior to HCl addition.
Quantitative Data: Optimization of HCl Salt Formation
The table below summarizes the empirical data for solvent and acid source selection. EtOAc paired with anhydrous HCl in dioxane provides the optimal balance of yield and purity.
Solvent System
Acid Source
Yield (%)
Purity (HPLC Area %)
Morphological Observation
Methanol
37% Aq. HCl
45.0
98.5
High solubility; poor recovery; highly hygroscopic
Diethyl Ether
HCl Gas
85.2
92.0
Rapid amorphous precipitation; traps impurities
Ethyl Acetate
4M HCl in Dioxane
92.5
99.2
Controlled nucleation; highly crystalline
Isopropanol
5M HCl in IPA
89.0
99.5
Excellent crystal habit; easily filterable
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system , meaning built-in analytical checks must be passed before proceeding to the next step to guarantee the integrity of the final product.
Step 1: N-Alkylation (Free Base Synthesis)
Charge a dry, nitrogen-purged round-bottom flask with 2-(chloromethyl)benzyl alcohol (1.0 eq) and anhydrous acetonitrile (ACN) (10 volumes).
Mechanistic Note: K₂CO₃ acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward without degrading the morpholine nucleophile.
Stir the suspension at 60°C for 4-6 hours.
Validation Check 1: Monitor via TLC or HPLC. Do not proceed until the starting material is >98% consumed.
Step 2: Aqueous Workup
Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove ACN.
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.
Validation Check 2: Check the pH of the aqueous wash; it must be >8 to ensure the morpholine derivative remains entirely unprotonated and partitions into the organic phase.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.
Step 3: Hydrochloride Salt Formation
Dissolve the crude free base in anhydrous EtOAc (5-8 volumes).
Cool the solution to 0–5°C using an ice bath.
Dropwise, add 4M HCl in dioxane (1.05 eq) over 30 minutes under vigorous stirring.
Mechanistic Note: The slow addition controls the supersaturation rate, promoting uniform crystal nucleation rather than amorphous precipitation.
Validation Check 3: Spot the solution on wetted pH paper. It should yield a pH of 2-3, confirming complete protonation without excessive acid that could cause degradation.
Step 4: Isolation and Drying
Continue stirring at 0–5°C for 1 hour to maximize yield.
Filter the white precipitate under a nitrogen atmosphere and wash with cold EtOAc.
Dry the solid in a vacuum oven at 45°C for 12 hours.
Validation Check 4: Perform Karl Fischer titration to ensure water content is <0.5% and verify the stoichiometric ratio of chloride via ion chromatography.
Title: Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride
Source: MDPI
URL: [Link]
Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities
Source: ResearchGate
URL: [Link]
Title: Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling
Source: ACS Publications
URL: [Link]
Optimization
Removing trace impurities from (2-(Morpholinomethyl)phenyl)methanol hydrochloride batches
Welcome to the Technical Support Center for (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5)[1]. This compound is a critical fragment molecule and structural scaffold used extensively in drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5)[1]. This compound is a critical fragment molecule and structural scaffold used extensively in drug discovery and molecular linking[2]. However, isolating the hydrochloride salt of this tertiary amine often traps specific trace impurities that can compromise downstream biological assays or formulation stability.
This guide is designed for researchers and process chemists to diagnose, troubleshoot, and eliminate trace impurities using field-proven, self-validating methodologies.
Mechanistic Troubleshooting Guide: Identifying the Contaminants
Before initiating purification, you must understand the chemical nature of the impurities trapped in your batch. Amine hydrochloride salts are highly polar, meaning they easily co-precipitate with other polar byproducts or trap solvents within their crystal lattice.
The Mechanism: If you form the hydrochloride salt using anhydrous HCl in the presence of alcoholic solvents (like methanol or ethanol), the alcohol reacts with the hydrogen chloride to form trace amounts of methyl chloride (MeCl) or ethyl chloride (EtCl)[3].
The Impact: These are highly genotoxic impurities strictly regulated in pharmaceutical development (often limited to <1.5 µ g/day exposure)[3]. Extended vacuum drying is largely unsuccessful at removing them once trapped in the crystal lattice[3].
The Solution: Avoid primary alcohols during the final salting step. Substitute with ethereal solvents (like MTBE) or use carefully controlled 37% aqueous HCl to completely bypass alkyl halide formation[3].
Issue B: Residual Morpholine (Basic Byproducts)
The Mechanism: Morpholine is typically used in excess during the synthesis of the morpholinomethyl group. Because it is a secondary amine with a similar pKa to your target tertiary amine, it readily forms a hydrochloride salt and co-precipitates.
The Solution: A pH-adjusted liquid-liquid extraction (freebasing). Morpholine is highly water-soluble even as a freebase, whereas the target API freebase will partition into an organic layer.
Issue C: Non-Polar Organic Carryover
The Mechanism: Unreacted starting materials (e.g., 2-(chloromethyl)benzyl alcohol) lack the basic amine group and do not form salts, but they can be physically trapped in the solid cake during rapid precipitation.
The Solution: Anti-solvent trituration. Washing the polar salt with a non-polar organic mixture selectively dissolves the unreacted organics while leaving the salt intact[4].
Impurity Resolution Workflow
Workflow for identifying and resolving trace impurities in amine hydrochloride batches.
Causality: By manipulating the pH, we force the target tertiary amine into its hydrophobic freebase form, allowing it to escape the aqueous phase where trace inorganic salts and highly polar morpholine remain trapped.
Dissolution: Dissolve the crude (2-(Morpholinomethyl)phenyl)methanol hydrochloride in a minimal volume of deionized water.
Alkalinization: Place the solution in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution reaches pH 10–11.
Extraction: Transfer to a separatory funnel and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Self-Validation Check: Before discarding the aqueous layer, test it with a pH strip. If the pH has dropped below 10, freebasing is incomplete. Your target compound is still water-soluble and will be lost. Add more NaOH and re-extract.
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter out the drying agent.
Re-salting: Transfer the organic filtrate to a round-bottom flask. Slowly add 1.1 equivalents of 37% aqueous HCl (or HCl in MTBE) while stirring vigorously[3]. Avoid methanolic HCl.
Isolation: Evaporate the solvent under reduced pressure to yield the purified hydrochloride salt.
Causality: Polar hydrochloride salts are completely insoluble in non-polar hydrocarbon solvents, whereas unreacted organic precursors are highly soluble[4].
Suspension: Suspend the finely powdered crude salt in a 1:4 mixture of Ethyl Acetate and Hexanes (approx. 10 mL per gram of product).
Agitation: Stir vigorously at room temperature for 2 hours to allow the solvent to penetrate the crystal lattice and dissolve the impurities.
Filtration: Isolate the solid via vacuum filtration using a Buchner funnel.
Self-Validation Check: Evaporate a 1 mL aliquot of the filtrate (mother liquor) and analyze it via RP-HPLC. If the target API peak constitutes >5% of the total area, your solvent matrix is too polar and is dissolving your product. Adjust the ratio by adding more hexanes to the bulk suspension.
Washing: Wash the filter cake with ice-cold hexanes and dry in a vacuum desiccator overnight.
Quantitative Impurity Matrix
Use the following table to benchmark your analytical testing and establish control limits for your batches.
Q: Why does my batch consistently fail the GC-MS limit test for volatile genotoxic impurities?A: If you are using methanol or ethanol as a solvent during the HCl salting step, the alcohol is reacting with the hydrogen chloride to form trace alkyl chlorides (e.g., methyl chloride), which are highly genotoxic[3]. To resolve this, switch your salting solvent to an ethereal solvent (like MTBE) or use carefully controlled 37% aqueous HCl[3].
Q: Can I use Supercritical Fluid Chromatography (SFC) to isolate unknown impurities from this compound?A: Yes. SFC is an excellent orthogonal method to RP-HPLC for isolating product-related impurities. It is particularly advantageous for amine salts because it requires fewer acidic/buffer mobile phase additives compared to traditional HPLC. This makes the recovery of the purified freebase or salt significantly easier and reduces the risk of introducing new inorganic impurities[5].
Q: My product is a gummy residue instead of a crystalline powder. What went wrong?A: Amine hydrochloride salts are notoriously hygroscopic. If trace water or unreacted morpholine remains in the batch, it depresses the melting point and causes "gumming." Ensure complete removal of morpholine via Protocol A, and dry the final salt in a vacuum desiccator over P₂O₅. You can also induce crystallization by dissolving the gum in a minimum amount of hot ethanol and slowly adding cold diethyl ether until the solution turns cloudy.
HPLC method development challenges for (2-(Morpholinomethyl)phenyl)methanol hydrochloride
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with (2-(Morpholinomethyl)phenyl)methanol hydrochloride .
This guide bypasses generic advice to focus on the exact physicochemical causality governing this molecule's behavior, providing a self-validating framework to achieve robust, reproducible separations.
Part 1: Mechanistic Theory & Method Development Workflow
To develop an effective method, we must first deconstruct the analyte. (2-(Morpholinomethyl)phenyl)methanol hydrochloride is a highly polar, UV-active molecule containing a basic tertiary amine within a morpholine ring.
The Causality of Chromatographic Behavior:
Ionization State: The pKa of the conjugate acid of an unsubstituted morpholine ring is approximately 8.36 1[1]. However, the addition of the benzyl-like aromatic system inductively shifts the pKa of the nitrogen down to approximately 6.6–7.5 2[2]. In unbuffered water or neutral pH mobile phases, this amine exists in a mixed or fully protonated (cationic) state.
Secondary Interactions: Traditional silica-based reversed-phase columns contain residual silanol groups (Si-OH) on their surface. At mid-to-high pH, these silanols become ionized (Si-O⁻). The positively charged morpholine nitrogen undergoes strong secondary electrostatic interactions (ion-exchange) with these exposed silanols 3[3].
Peak Distortion: This dual retention mechanism—where molecules partition hydrophobically while simultaneously binding electrostatically—causes the analyte to desorb at varying rates, directly resulting in severe peak tailing and asymmetry 4[4].
To solve this, we must control the ionization state of the system using the decision tree below.
Figure 1: Decision tree for HPLC method development based on the analyte's ionization state.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my peak exhibit severe tailing (Asymmetry > 2.0) when running a standard water/acetonitrile gradient at pH 7.0?Causality: At pH 7.0, the mobile phase is too close to the pKa of the morpholine group. This creates an unstable, mixed population of neutral and protonated species. Simultaneously, the residual silanols on your silica column (pKa ~3.5-4.5) are fully ionized. The electrostatic attraction between the protonated fraction of your amine and the negatively charged silanols causes the trailing edge of the peak to diminish slowly 4[4].
Solution: Shift the mobile phase pH at least 2 units away from the analyte's pKa. Using a high-pH mobile phase (e.g., pH 10.0) fully deprotonates the basic amine, eliminating these secondary interactions and restoring a sharp, Gaussian peak shape 5[5].
Q2: I lowered the pH to 2.5 using Formic Acid to suppress silanol ionization. The peak shape improved, but now the compound elutes near the void volume. Why?Causality: At pH 2.5, the residual silanols are neutralized (Si-OH), which stops peak tailing. However, the morpholine amine is now fully protonated and carries a permanent positive charge. This drastically increases the polarity and hydrophilicity of the molecule, stripping its affinity for the hydrophobic C18 stationary phase.
Solution: Introduce an ion-pairing reagent. Replace Formic Acid with 0.1% Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion pairs with the protonated morpholine cation in solution, forming a neutral, lipophilic complex that significantly increases retention time on a C18 column.
Q3: How do I ensure method reproducibility given that my analyte is a hydrochloride salt?Causality: The hydrochloride salt dissociates immediately in the aqueous mobile phase. The chloride ion will elute in the void volume. If the mobile phase lacks sufficient buffer capacity, the local pH around the injected sample plug can shift dynamically during the run, causing retention time drift.
Solution: Always use a buffered mobile phase (e.g., 10 mM Ammonium Formate or Ammonium Bicarbonate) rather than simply adjusting the pH of water with dilute acid/base.
Objective: Neutralize the morpholine amine to maximize hydrophobic retention and eliminate silanol-induced tailing.
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.
Self-Validation Check: Measure the pH with a calibrated probe after mixing. A pH < 9.5 will result in partial analyte protonation, causing the method to fail via peak broadening.
Column Selection: Install a high-pH stable Ethylene Bridged Hybrid (BEH) C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Do not use standard silica, as it will dissolve at pH 10.
Mobile Phase Gradient:
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B: Acetonitrile
Gradient: Start at 5% B, hold for 2 minutes, ramp to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
System Equilibration: Flush the column with 15 column volumes of the starting conditions.
Self-Validation Check: Monitor the UV baseline at 220 nm. Proceed to injection only when baseline drift is < 1 mAU/min and system pressure is stable within
±
2 bar.
Injection: Inject 5 µL of the sample (prepared at 100 µg/mL in the initial mobile phase).
Objective: Retain the fully protonated polar analyte using ion-pairing chromatography on standard silica.
Mobile Phase Preparation: Prepare 0.1% v/v TFA in HPLC-grade water (Mobile Phase A) and 0.1% v/v TFA in Acetonitrile (Mobile Phase B). The natural pH will be approximately 2.0.
Column Selection: Install a Charged Surface Hybrid (CSH) C18 column or a polar-endcapped C18 column (150 x 4.6 mm, 3.5 µm).
Equilibration: TFA acts as a dynamic modifier and requires longer equilibration times to fully coat the stationary phase. Flush with 20 column volumes of 95% A / 5% B.
System Suitability (Self-Validation): Inject a reference standard. Calculate the retention factor (
k′
). The protocol is validated only if
k′≥2.0
and the Asymmetry factor (
As
) is between 0.9 and 1.2. If
k′<2.0
, the hydrophobic retention is insufficient, and you must switch to a HILIC methodology.
Part 4: Quantitative Data Presentation
The following table summarizes the expected chromatographic parameters when applying different method development strategies to (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Table 1: Quantitative Comparison of Chromatographic Strategies
Method Strategy
Column Chemistry
Mobile Phase System
Analyte Ionization State
Expected Retention (
k′
)
Expected Asymmetry (
As
)
Unbuffered Neutral
Standard C18
Water / Acetonitrile
Mixed (+ / 0)
1.0 - 2.0
> 2.5 (Severe Tailing)
Low pH (No Ion-Pairing)
Standard C18
0.1% Formic Acid (pH 2.7) / ACN
Fully Protonated (+)
< 1.0 (Poor Retention)
1.2 - 1.5
Low pH (Ion-Pairing)
CSH C18
0.1% TFA (pH 2.0) / ACN
Ion-Paired Complex
3.0 - 5.0
1.0 - 1.2 (Excellent)
High pH (Recommended)
Hybrid C18 (BEH)
10 mM NH₄HCO₃ (pH 10.0) / ACN
Fully Deprotonated (0)
4.0 - 6.0
1.0 - 1.1 (Excellent)
References
Phenomenex - "How to Reduce Peak Tailing in HPLC?" -
Overcoming hygroscopicity issues with (2-(Morpholinomethyl)phenyl)methanol hydrochloride salts
Welcome to the Technical Support and Troubleshooting Center for (2-(Morpholinomethyl)phenyl)methanol . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges ass...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for (2-(Morpholinomethyl)phenyl)methanol .
As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the hydrochloride (HCl) salt form of this active pharmaceutical ingredient (API) intermediate. While hydrochloride salts are the industry standard for enhancing the aqueous solubility of basic drugs, they frequently exhibit severe hygroscopicity. This guide provides mechanistic insights, actionable troubleshooting workflows, and validated protocols to help you overcome moisture-uptake issues, prevent disproportionation, and optimize your solid-state formulation.
Section 1: Mechanistic FAQs – Understanding the "Why"
Q1: Why is the hydrochloride salt of (2-(Morpholinomethyl)phenyl)methanol so highly hygroscopic?A: The hygroscopicity of this specific compound is driven by a synergistic effect between its counterion and its molecular structure. Hydrochloride/chloride salts are inherently susceptible to moisture uptake because the highly electronegative chloride ion acts as a strong hydrogen-bond acceptor for atmospheric water molecules[1]. Furthermore, the morpholine ring in the parent structure contains both nitrogen and oxygen heteroatoms. If these sites are not fully engaged in the crystal lattice's internal hydrogen-bonding network, they remain exposed on the crystal surface, readily coordinating with ambient moisture to form hydrates or deliquesce[2].
Q2: What is the primary risk if my batch absorbs too much moisture?A: Beyond inaccurate weighing and poor powder flowability, the most critical risk is moisture-induced disproportionation . When the hygroscopic HCl salt absorbs water, it creates a microscopic layer of saturated solution on the crystal surface. This alters the microenvironmental pH. Because HCl is a volatile and mobile acid, it can migrate or evaporate from this micro-solution, causing the salt to disproportionate back into the poorly soluble free base[3]. This phase transformation severely compromises the dissolution profile and bioavailability of the final formulation.
Moisture-induced disproportionation pathway of API hydrochloride salts.
If environmental controls (e.g., working in <30% Relative Humidity gloveboxes) are insufficient, the most definitive solution is to engineer a different solid-state form. Changing the salt form reduces hygroscopicity by incorporating counterions that either sterically block water coordination sites or participate in stronger internal hydrogen bonding, at the acceptable expense of slightly reduced aqueous solubility[1][4].
Table 1: Comparative Counterion Profiling for Morpholine-Derivative APIs
Note: Data represents typical empirical ranges for basic morpholine-derivative APIs undergoing salt screening to mitigate HCl hygroscopicity.
Protocol A: High-Throughput Salt Screening Methodology
To systematically replace the problematic HCl salt, utilize this self-validating high-throughput screening (HTS) protocol. The goal is to identify a salt form with a
Δ
pKa > 3 (between the basic morpholine nitrogen and the counterion acid) to ensure stable salt formation[3][5].
Step-by-Step Methodology:
Preparation of Free Base Stock: Dissolve the free base of (2-(Morpholinomethyl)phenyl)methanol in a versatile solvent (e.g., THF or Methanol) to create a 0.1 M stock solution.
Acid Array Dispensing: Into a 96-well plate, dispense 1.05 molar equivalents of various GRAS (Generally Recognized As Safe) acids (e.g., Methanesulfonic acid, p-Toluenesulfonic acid, Maleic acid)[5].
Solvent Evaporation & Anti-Solvent Addition: Evaporate the primary solvent under a gentle nitrogen stream. Add an array of anti-solvents (e.g., Heptane, Ethyl Acetate, Acetone) across the columns to induce precipitation.
Thermal Cycling: Subject the plate to thermal cycling (5°C to 50°C at 0.5°C/min) for 48 hours to promote Ostwald ripening and eliminate kinetic metastable forms.
Birefringence Validation: Examine all wells under a polarized light microscope. Only wells exhibiting birefringence (indicating crystallinity) proceed to the next step[5].
Isolation and XRPD: Harvest the crystals via centrifugation and confirm unique polymorphic structures using X-Ray Powder Diffraction (XRPD).
High-throughput salt screening workflow for hygroscopic APIs.
Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
To accurately quantify the hygroscopicity of your new salt candidates versus the original HCl salt, DVS is the gold-standard analytical technique.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10–15 mg of the powdered salt sample into a tared quartz sample pan. Ensure the particle size is uniform (preferably milled to < 50 µm) to prevent surface-area-induced kinetic artifacts.
Equilibration (Drying Phase): Hold the sample at 0% Relative Humidity (RH) and 25°C using a dry nitrogen carrier gas until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This establishes the true dry mass.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Program the instrument to hold at each step until equilibrium is reached ( dm/dt < 0.002%/min).
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, using the same equilibrium criteria.
Data Analysis & Self-Validation: Plot the isotherm (Mass % Change vs. RH).
Validation Check: If the desorption curve does not return to the original 0% baseline (hysteresis), it indicates either a permanent hydrate formation or moisture-induced structural collapse (deliquescence followed by amorphous precipitation). Run post-DVS XRPD to confirm the physical state.
References
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability
Purdue e-Pubs[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs
National Center for Biotechnology Information (PMC)[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
National Center for Biotechnology Information (PMC)[Link]
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations
Crystal Pharmatech[Link]
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility
Organic Process Research & Development - ACS Publications[Link]
Reducing byproducts during the synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic protocols, minimize byproduct formation, and ensure the highest purity of your target compound.
Troubleshooting Guide: Navigating the Synthesis of (2-(Morpholinomethyl)phenyl)methanol
The synthesis of (2-(Morpholinomethyl)phenyl)methanol, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of 2-formylphenylmethanol with morpholine. While seemingly straightforward, this reaction can be prone to the formation of several byproducts, impacting yield and purity. This guide will dissect potential issues and provide actionable solutions.
Issue 1: Incomplete Conversion and Presence of Starting Materials
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted 2-formylphenylmethanol and/or morpholine.
Root Cause Analysis & Solutions:
Insufficient Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the intermediate iminium ion in the presence of the starting aldehyde.[1]
Recommendation: Ensure at least 1.1 to 1.5 equivalents of the reducing agent are used. If the reaction is sluggish, a more powerful reducing agent like sodium borohydride (NaBH₄) can be considered, but its addition should be carefully controlled to avoid reduction of the starting aldehyde.
Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. Acidic conditions favor its formation, but strongly acidic conditions can lead to unwanted side reactions.
Recommendation: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate imine formation. The optimal pH range is typically between 4 and 6.
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.
Recommendation: The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine, thus promoting the forward reaction.
Issue 2: Formation of a Major, Less Polar Byproduct - The Dimer Ether
Symptom: A significant byproduct with a lower polarity than the desired product is observed, often with a mass corresponding to the condensation of two molecules of 2-formylphenylmethanol or the product with the starting material.
Root Cause Analysis & Solutions:
Intermolecular Etherification of Benzyl Alcohol: The starting material, 2-formylphenylmethanol, contains a reactive benzyl alcohol moiety. Under acidic conditions, which are often employed for reductive amination, this can lead to the formation of a dibenzyl ether dimer. This self-condensation is a known side reaction for benzyl alcohols.[2][3][4][5]
Mechanism: The acidic catalyst protonates the hydroxyl group of the benzyl alcohol, which then leaves as a water molecule, forming a stabilized benzylic carbocation. This carbocation can then be attacked by the hydroxyl group of another molecule of the benzyl alcohol, leading to the formation of an ether linkage.
Recommendations:
Control Acidity: Use the minimum amount of acid catalyst necessary to promote imine formation. A weaker acid or a buffer system may be beneficial.
Temperature Control: Lowering the reaction temperature can help to disfavor the etherification reaction, which typically has a higher activation energy than imine formation.
Alternative Synthetic Route: Consider a two-step approach where the aldehyde is first protected, followed by the reductive amination, and finally deprotection. Alternatively, synthesis via nucleophilic substitution of 2-(chloromethyl)phenylmethanol with morpholine under basic conditions can avoid the acidic environment altogether.
Issue 3: Formation of Over-Alkylated and Other Minor Byproducts
Symptom: LC-MS analysis reveals minor impurities with masses corresponding to the addition of more than one morpholine unit or other unexpected structures.
Root Cause Analysis & Solutions:
Reaction with Impurities in Starting Materials: Impurities in the 2-formylphenylmethanol or morpholine can lead to the formation of unexpected byproducts.
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques (distillation, recrystallization) and characterization (NMR, GC-MS) before use.
Tertiary Amine Formation from Primary Amine Impurities: If the morpholine contains primary amine impurities, these can react further to form tertiary amines.[1][6]
Recommendation: Use high-purity morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination of 2-formylphenylmethanol with morpholine?
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with sodium triacetoxyborohydride. Methanol or ethanol can also be used, particularly with sodium borohydride, as they can help to dissolve the reducing agent. The choice of solvent can influence the reaction rate and selectivity, so it may need to be optimized for your specific conditions.
Q2: How can I effectively purify the crude (2-(Morpholinomethyl)phenyl)methanol?
A2:
Acid-Base Extraction: The basic nature of the tertiary amine product allows for a straightforward acid-base extraction.
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities like the dibenzyl ether byproduct will remain in the organic layer.
Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.
Extract the free amine product back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Column Chromatography: If acid-base extraction is insufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol), is typically effective.
Q3: What is the best procedure for forming the hydrochloride salt?
A3:
Dissolve the purified free base of (2-(Morpholinomethyl)phenyl)methanol in a suitable anhydrous solvent. Anhydrous diethyl ether, isopropanol, or a mixture of ethyl acetate and ethanol are common choices.
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt is generally insoluble in these solvents and will precipitate out.
The addition should be continued until the solution becomes slightly acidic (check with pH paper).
Stir the resulting slurry for a period to ensure complete precipitation.
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain the final hydrochloride salt.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and identify any impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Facilitates imine formation without promoting acid-catalyzed side reactions.
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Common aprotic solvents for this transformation.
Purification
Acid-Base Extraction followed by Crystallization
Exploits the basicity of the product for efficient separation.
Salt Formation
HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol)
Promotes precipitation of the pure hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of (2-(Morpholinomethyl)phenyl)methanol
To a solution of 2-formylphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add morpholine (1.1 eq).
Add glacial acetic acid (0.1 eq) to the mixture.
Stir the reaction mixture for 30 minutes at room temperature to allow for imine formation.
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification and Hydrochloride Salt Formation
Dissolve the crude product from Protocol 1 in ethyl acetate.
Extract with 1M HCl (3x).
Combine the aqueous layers and wash with ethyl acetate to remove non-basic impurities.
Basify the aqueous layer to pH > 10 with 1M NaOH.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Dissolve the purified free base in anhydrous diethyl ether.
Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is slightly acidic.
Filter the resulting solid, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to afford (2-(Morpholinomethyl)phenyl)methanol hydrochloride as a white solid.
Logical Workflow for Troubleshooting
References
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
Klyuev, M. V., & Khidekel', M. L. (1980). Catalytic etherification of benzyl alcohol. Russian Chemical Bulletin, 29(7), 1083–1085.
Tarpey, R. K., & Toste, F. D. (2010). Gold(I)-Catalyzed Intermolecular Etherification of Benzylic Alcohols. Organic Letters, 12(17), 3938–3941.
Kosugi, Y., & Imaoka, Y. (1977). The solvent effect on the reactions of benzoyl-substituted and 2-hydroxymethyl-substituted phenylmethanols with morpholine. Nippon Kagaku Kaishi, (7), 1014-1018.
Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. The Journal of Organic Chemistry, 50(7), 1110–1112.
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Amines. Chemical Reviews, 119(24), 11857–11911.
Synthesis of (2-(Morpholinomethyl)phenyl)methanol. Organic Syntheses, 90, 344 (2013).
PubChem Compound Summary for CID 91271-63-5, (2-(Morpholinomethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link].
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved March 20, 2026, from [Link].
ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols. Retrieved March 20, 2026, from [Link].
Technical Support Center: Chromatography of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride
Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing reversed-phase liquid chromatography (RP-LC) methods for (2-(Morpholinom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing reversed-phase liquid chromatography (RP-LC) methods for (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
Due to its basic morpholine ring, polar methanol group, and hydrochloride salt form, this compound presents specific chromatographic challenges, primarily severe peak tailing and poor retention. This guide bypasses generic advice, focusing on the physicochemical causality behind these issues and providing self-validating protocols to resolve them.
Diagnostic Workflow
Diagnostic workflow for resolving peak tailing and retention issues in basic morpholine derivatives.
In-Depth Troubleshooting & FAQs
Q: Why does (2-(Morpholinomethyl)phenyl)methanol hydrochloride exhibit severe peak tailing on standard C18 columns, and how do I determine the root cause?
A: Peak tailing for basic compounds is driven by either physical system voids or chemical secondary interactions. To establish a self-validating diagnosis, first inject a neutral marker (e.g., toluene or uracil). If the neutral compound tails, the issue is physical (e.g., a column void or poor plumbing connections)[1]. If the neutral marker is symmetric but your morpholine derivative tails, the root cause is a chemical acid-base interaction[1].
The Causality: The morpholine ring contains a basic nitrogen with a pKa of approximately 8.3. In standard mobile phases (pH 4–7), this nitrogen is fully protonated (positively charged). Traditional silica-based stationary phases contain residual silanol groups (-SiOH) with a pKa range of 3.5–7.0[2]. At mid-pH, these silanols deprotonate to form anionic sites (-SiO⁻). The positively charged morpholine undergoes strong, non-specific ion-exchange interactions with these anionic silanols, causing the analyte to "stick" to the stationary phase and release slowly, resulting in a pronounced tail[2].
The Resolution: Lower the mobile phase pH to < 3.0 (e.g., pH 2.5) to neutralize the silanol groups, preventing ion exchange[3]. Alternatively, use a high-purity, base-deactivated column with extensive endcapping to physically shield the silanols[1].
Q: When I lower the pH to 2.5 to fix the tailing, my compound elutes in the void volume (k' < 1). How can I increase retention?
A: This is a classic thermodynamic trade-off in RP-LC of basic salts.
The Causality: As a molecule becomes ionized, its polarity increases, drastically reducing its affinity for the hydrophobic C18 stationary phase[2]. At pH 2.5, the morpholine nitrogen is 100% ionized. Furthermore, the hydrochloride salt form dictates that the molecule is already highly polar in solution.
The Resolution: You can optimize retention using two distinct pathways:
The High-pH Strategy (Preferred for LC-UV): Adjust the mobile phase pH to at least 1.5 units above the analyte's pKa (target pH ~10.0)[2]. This completely deprotonates the morpholine ring, converting it to its neutral, hydrophobic free-base form, which maximizes retention on the C18 phase. (Note: This requires a hybrid-silica column stable at high pH).
The Ion-Pairing Strategy (Preferred for LC-MS): If low pH is mandatory (e.g., using 0.1% formic acid for MS detection), the low ionic strength can lead to mutual repulsion of protonated bases on the column surface, causing poor retention and overloading[4]. To counter this, add an ion-pairing reagent like trifluoroacetic acid (TFA). The anionic pairing agent binds to the protonated morpholine, forming a neutral, hydrophobic complex that retains well.
Q: How do I choose the right buffer and concentration to ensure reproducible retention without suppressing MS signals?
A: Buffer selection is governed by the desired mobile phase pH, which should ideally be within ±1 pH unit of the buffer's pKa to ensure maximum buffering capacity[5].
The Causality: An improper buffer concentration can lead to partial ionization of the analyte and irreproducible retention[5]. While low ionic strength buffers (like 0.1% formic acid) are favored for mass spectrometry, they can cause anomalous retention patterns and early column overloading for basic compounds due to unshielded positive charges on the stationary phase[4].
The Resolution: A buffer concentration of 10–50 mM is generally adequate for small molecules to mask active sites and maintain pH stability[5]. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are ideal for positive-ion mode detection[5].
Quantitative Data: Buffer Selection Matrix
The following table summarizes the optimal buffer systems for manipulating the ionization state of (2-(Morpholinomethyl)phenyl)methanol based on detection requirements[5].
Buffer System
pKa (25°C)
Useful pH Range
MS Compatible?
Primary Mechanism / Best Use Case
Trifluoroacetic Acid (TFA)
0.5
< 1.5
Yes (Causes suppression)
Ion-pairing at low pH; maximizes retention of protonated morpholine.
Phosphate
2.1
1.1 - 3.1
No
UV detection; neutralizes silanols to prevent tailing.
Formate
3.8
2.8 - 4.8
Yes
LC-MS positive ion mode; requires careful ionic strength optimization.
Acetate
4.8
3.8 - 5.8
Yes
LC-MS positive ion mode; moderate retention.
Ammonia / Bicarbonate
9.2
8.2 - 10.2
Yes
High-pH applications; deprotonates morpholine for maximum C18 retention.
Self-Validating Experimental Protocol: Mobile Phase Optimization
Objective: Achieve a retention factor (
k′
) > 2.0 and a USP Tailing Factor (
Tf
) < 1.5 for (2-(Morpholinomethyl)phenyl)methanol HCl.
Step 1: System Suitability & Void Volume Determination
Inject an unretained marker (e.g., uracil) to determine the void time (
t0
).
Inject a neutral retained marker (e.g., toluene). Calculate
Tf
. If
Tf
> 1.5, troubleshoot system plumbing and physical voids[1]. Do not proceed until the neutral marker is perfectly symmetric.
Step 2: Mobile Phase Preparation (High-pH Approach)
Aqueous Phase (A): Prepare 10 mM ammonium bicarbonate. Adjust to pH 10.0 using ammonium hydroxide. This ensures the morpholine derivative (pKa ~8.3) is fully deprotonated[2].
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 3: Chromatographic Execution
Column: Install a Hybrid-silica C18 column (stable up to pH 11), 50 x 2.1 mm, 1.7 µm particle size.
Flow Rate: Set to 0.4 mL/min.
Gradient: Execute a linear gradient from 5% B to 95% B over 10 minutes.
Step 4: Self-Validation & Data Analysis
Calculate Retention:k′=(tr−t0)/t0
. If
k′
< 2.0, decrease the initial %B or switch to a more aqueous-compatible column (e.g., AQ-C18).
Calculate Asymmetry: Evaluate the peak shape. If the peak exhibits fronting (Asymmetry < 1.0), the column may be overloaded due to low ionic strength; reduce the injection volume or increase the buffer concentration to 20 mM[6].
References
Analytical Chemistry (ACS Publications) - Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection.
URL:[Link]
Waters Corporation - Troubleshooting Peak Shape Problems in HPLC.
URL:[Link]
A Comparative Guide to Mass Spectrometry Validation for (2-(Morpholinomethyl)phenyl)methanol hydrochloride
This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. As researchers, scientists, and drug development professionals, ensuring the reliability, accuracy, and reproducibility of analytical data is paramount. This document moves beyond a simple checklist, offering in-depth rationale for experimental design and comparing methodologies based on authoritative international guidelines.
The validation of a bioanalytical method is a critical process to demonstrate that the assay is suitable for its intended purpose[1][2][3]. For a molecule like (2-(Morpholinomethyl)phenyl)methanol hydrochloride, which contains a readily ionizable morpholine group and a benzyl alcohol moiety, a robust LC-MS/MS method is essential for accurate quantification in complex matrices such as plasma, serum, or tissue homogenates. This guide is structured to walk you through the core parameters of method validation, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]
Foundational Steps: Method Development & System Suitability
Before validation can commence, a sensitive, selective, and reproducible analytical method must be developed. For (2-(Morpholinomethyl)phenyl)methanol hydrochloride, this typically involves:
Chromatography: Reversed-phase liquid chromatography (RPLC) is often the method of choice for compounds of this polarity. A C18 column with a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a standard starting point. The acid serves to protonate the analyte, improving peak shape and ionization efficiency.
Mass Spectrometry: Due to the basic nitrogen in the morpholine ring, electrospray ionization in the positive ion mode (ESI+) is highly effective.[6][7] The method should be optimized for the detection of the protonated parent molecule [M+H]+. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[8][9]
Expert Insight: When selecting MRM transitions, the precursor ion will be the protonated molecule. For the product ion, one should aim for a stable, high-intensity fragment. A common fragmentation pathway for morpholine-containing compounds involves the opening or fragmentation of the morpholine ring.[6][7] It is crucial to avoid non-specific fragments, such as the loss of water from the benzyl alcohol group, which can be common to many unrelated compounds.
The Pillars of Validation: A Comparative Approach
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][5][10] The core validation parameters are detailed below, with comparisons of common approaches.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.[10][11]
Experimental Protocol:
Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).
Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
Analyze a blank matrix lot spiked with a suitable internal standard (IS).
Acceptance Criteria (based on FDA Guidance): [4][12][13]
The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.
The response in the blank samples at the retention time of the internal standard should be less than 5% of the response of the IS in the LLOQ sample.
Causality: This experiment proves that endogenous components in the biological matrix do not interfere with the detection of the analyte or its internal standard, ensuring that the measured signal is solely from the compound of interest.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined concentration range.[10][11]
Experimental Protocol:
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is recommended.
The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
A weighted linear regression (typically 1/x or 1/x²) is often used to account for heteroscedasticity (non-uniform variance) across the concentration range.
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
At least 75% of the standards must meet this criterion.
Table 1: Example Linearity Data
Nominal Conc. (ng/mL)
Analyte Area
IS Area
Area Ratio (Analyte/IS)
Calculated Conc. (ng/mL)
% Accuracy
1.00 (LLOQ)
5,120
101,500
0.0504
1.05
105.0%
2.50
12,800
102,100
0.1254
2.48
99.2%
10.0
50,200
100,900
0.4975
9.91
99.1%
50.0
255,000
101,800
2.5049
50.3
100.6%
250
1,260,000
101,200
12.4506
248.5
99.4%
500
2,495,000
100,500
24.8259
499.8
99.9%
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.[11] These are assessed at multiple concentration levels using Quality Control (QC) samples.
Experimental Protocol:
Prepare QC samples in blank matrix at a minimum of four levels:
LLOQ: Lower Limit of Quantitation
LQC: Low Quality Control (approx. 3x LLOQ)
MQC: Medium Quality Control
HQC: High Quality Control (approx. 80% of the highest calibration standard)
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 2: Example Inter-Day Accuracy & Precision Summary
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1.00
15
1.08
108.0
11.5
LQC
3.00
15
2.91
97.0
8.2
MQC
75.0
15
78.5
104.7
6.5
HQC
400
15
389.6
97.4
5.1
Limit of Detection (LOD) and Quantitation (LOQ)
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from background noise. It is often estimated based on a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.[3][10] The LLOQ must meet the acceptance criteria for accuracy (±20%) and precision (≤20% CV).
Stability
Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Experimental Protocol:
Use LQC and HQC samples for all stability tests.
Compare the results of the stability samples against freshly prepared calibration standards and calculate the percentage change from nominal concentrations.
Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics sample handling and processing time.
Long-Term Stability: Samples are stored frozen at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Stock Solution Stability: The stability of the analyte in its stock solution is tested at room temperature and under refrigeration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
A well-defined workflow ensures all validation parameters are systematically addressed.
Caption: High-level workflow for LC-MS/MS method validation.
Caption: Experimental design for stability assessment.
Conclusion
The validation of a mass spectrometry method for a compound like (2-(Morpholinomethyl)phenyl)methanol hydrochloride is a rigorous but necessary process governed by international regulatory standards. By systematically evaluating specificity, linearity, accuracy, precision, and stability, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational principles and comparative insights to design and execute a validation plan that is both scientifically sound and compliant with global regulatory expectations, ultimately supporting the advancement of drug development programs.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]
International Council for Harmonisation (ICH). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5][10]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][15]
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]
Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link][8]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][11]
A Senior Application Scientist's Guide to Navigating Core Structural Analog Choices in Early-Phase Drug Development
An In-Depth Comparative Analysis of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride and its Piperidine Analogs for Drug Discovery Professionals In the landscape of contemporary drug discovery, the judicious selection...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride and its Piperidine Analogs for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the judicious selection of heterocyclic scaffolds is a critical determinant of a compound's ultimate success. The choice between seemingly similar saturated heterocycles, such as morpholine and piperidine, can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comprehensive comparison of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and its corresponding piperidine analogs, offering a framework for rational decision-making in lead optimization.
We will delve into the nuanced differences these two scaffolds impart, supported by experimental data from analogous systems and established medicinal chemistry principles. This analysis is structured to provide not just data, but a deeper understanding of the underlying chemical and biological causality that should guide your synthetic and screening efforts.
Structural and Physicochemical Profile: The Morpholine-Piperidine Dichotomy
The core distinction between the morpholine and piperidine moieties lies in the heteroatom at the 4-position of the ring: an oxygen atom in morpholine and a methylene group in piperidine. This seemingly subtle change has significant downstream consequences for a molecule's properties.
The morpholine analog has a slightly higher molecular weight due to the presence of the oxygen atom.
pKa
~6.5-7.5
~8.5-11
The electron-withdrawing effect of the oxygen atom in the morpholine ring lowers the basicity of the nitrogen, resulting in a lower pKa. This can have significant implications for the compound's ionization state at physiological pH.
Calculated logP
1.3-1.8
2.0-2.5
The introduction of the polar oxygen atom in the morpholine ring generally leads to increased hydrophilicity and a lower logP compared to the more lipophilic piperidine analog.
Aqueous Solubility
Generally higher
Generally lower
The increased polarity and hydrogen bond accepting capability of the morpholine oxygen typically enhance aqueous solubility.
Expert Insight: The lower pKa of the morpholine analog means that at physiological pH (7.4), a larger fraction of the molecule will be in its neutral, uncharged form compared to the piperidine analog. This can enhance membrane permeability and cellular uptake, but may also reduce solubility. The higher pKa of the piperidine analog ensures it is predominantly protonated in most physiological compartments, which can be advantageous for solubility and interactions with certain targets, but may limit its ability to cross the blood-brain barrier.
Synthesis Strategy: A Comparative Workflow
The synthesis of both analogs can be achieved through a similar, robust synthetic pathway, starting from a common intermediate. This allows for a direct comparison of the two scaffolds with minimal confounding variables from the synthetic route.
Diagram of the Synthetic Workflow:
Caption: A generalized synthetic pathway for the preparation of the target compounds.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the intermediates and final products.
Step 1: Reductive Amination
To a stirred solution of 2-formylphenyl acetate (1.0 eq) in dichloroethane (0.1 M), add the respective amine (morpholine or piperidine, 1.1 eq).
Stir the mixture at room temperature for 1 hour.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction at room temperature for 12-18 hours.
In-process check: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted intermediate.
Step 2: Hydrolysis
Dissolve the crude intermediate from Step 1 in a mixture of THF and water (3:1, 0.1 M).
Add lithium hydroxide monohydrate (2.0 eq).
Stir the reaction at room temperature for 4-6 hours.
In-process check: Monitor the reaction by TLC or LC-MS for the disappearance of the ester.
Neutralize the reaction mixture with 1 M HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Step 3: Salt Formation
Dissolve the purified alcohol from Step 2 in diethyl ether (0.1 M).
Add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
A precipitate will form. Stir the suspension for 1 hour at room temperature.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Characterization: The identity and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Pharmacokinetic and Toxicological Considerations: A Comparative Outlook
The choice between a morpholine and a piperidine ring can have a profound impact on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.
Parameter
Morpholine Analog
Piperidine Analog
Rationale for a Scientist
Metabolic Stability
Generally more stable
Susceptible to oxidation
The piperidine ring is more prone to CYP450-mediated oxidation at the carbons alpha to the nitrogen, which can lead to the formation of reactive metabolites and faster clearance. The presence of the oxygen atom in the morpholine ring generally increases its metabolic stability.
hERG Inhibition
Generally lower risk
Higher risk
The more basic nitrogen of the piperidine ring is often associated with a higher risk of binding to the hERG potassium channel, which can lead to cardiotoxicity. The lower basicity of the morpholine nitrogen mitigates this risk.
Blood-Brain Barrier (BBB) Permeability
Variable
Generally higher
While the lower pKa of the morpholine analog can increase the fraction of the neutral species, the overall polarity of the molecule can still limit BBB penetration. The higher lipophilicity and basicity of the piperidine analog can, in some cases, lead to better CNS exposure.
Expert Insight: The potential for N-dealkylation and ring oxidation of the piperidine moiety should be a key consideration in early-stage development. If high metabolic stability is a priority, the morpholine analog may be the more prudent choice. However, if CNS penetration is the primary goal, the piperidine analog might offer an advantage, though this needs to be carefully balanced against the potential for off-target effects like hERG inhibition.
A Framework for Decision Making
The choice between a morpholine and a piperidine analog is not a matter of one being universally "better" than the other. Rather, it is a context-dependent decision that should be guided by the specific goals of the drug discovery program.
Decision-Making Flowchart:
Caption: A simplified decision-making framework for scaffold selection.
Conclusion
The comparison between (2-(Morpholinomethyl)phenyl)methanol hydrochloride and its piperidine analog serves as a valuable case study in the principles of medicinal chemistry. The morpholine analog generally offers advantages in terms of aqueous solubility, metabolic stability, and a lower risk of hERG-related cardiotoxicity. In contrast, the piperidine analog may provide a pathway to increased lipophilicity and, in some cases, enhanced CNS penetration, though this comes with a greater liability for metabolic instability and off-target effects.
Ultimately, the optimal choice will depend on the specific therapeutic target and the desired properties of the final drug candidate. It is recommended that both analogs be synthesized and evaluated in parallel in the early stages of a project to generate empirical data that can guide a more informed decision-making process. This dual-pronged approach, guided by the principles outlined in this guide, will maximize the chances of success in your drug discovery endeavors.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Gan, J., & Skipper, P. L. (Eds.). (2012). Drug Metabolism in Drug Design and Development: Basic Concepts and Practice. John Wiley & Sons. [Link]
Pearce, L. V., Annoura, H., & Kassiou, M. (2018). The use of the morpholine ring in medicinal chemistry. Future Medicinal Chemistry, 10(4), 451–476. [Link]
Validation
Validation of HPLC Analytical Methods for (2-(Morpholinomethyl)phenyl)methanol Hydrochloride: A Comparative Guide
As pharmaceutical pipelines increasingly feature complex, polar, and basic active pharmaceutical ingredients (APIs) and intermediates, analytical scientists must move beyond generic platform methods. (2-(Morpholinomethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly feature complex, polar, and basic active pharmaceutical ingredients (APIs) and intermediates, analytical scientists must move beyond generic platform methods. (2-(Morpholinomethyl)phenyl)methanol hydrochloride presents a classic chromatographic challenge: it combines a highly polar hydroxymethyl group with a basic morpholine ring.
In this guide, we will objectively compare the validation of two distinct chromatographic strategies—Reversed-Phase HPLC (RP-HPLC) with Ion-Suppression and Hydrophilic Interaction Liquid Chromatography (HILIC) —evaluating their performance against the stringent requirements of the ICH Q2(R2) guidelines[1].
Mechanistic Rationale: The Challenge of Basic Amines
Understanding the physical chemistry of the analyte is the foundation of any robust method. Unlike aliphatic morpholine, which lacks a strong chromophore and typically requires pre-column derivatization (e.g., with 1-naphthylisothiocyanate) for UV detection[2], the presence of the benzyl moiety in (2-(Morpholinomethyl)phenyl)methanol provides a strong intrinsic chromophore, allowing for direct UV quantification.
However, the morpholine nitrogen has a pKa of approximately 8.3, meaning it is fully protonated and positively charged under standard acidic or neutral liquid chromatography conditions. In traditional RP-HPLC, this leads to severe secondary interactions with exposed silanol groups (Si-OH) on the silica stationary phase[3]. These free silanols act as weak cation exchangers. As the basic analyte travels through the column, it is retained not just by hydrophobic partitioning, but by these ionic interactions, causing the trailing edge of the peak to diminish slowly—a phenomenon known as peak tailing[4].
To resolve this, we compare two orthogonal mechanisms:
RP-HPLC (Ion-Suppression): Utilizing a highly acidic mobile phase (pH ≤ 2.5) to fully protonate and neutralize surface silanols, thereby shutting down the ion-exchange pathway[5].
HILIC: Utilizing a polar stationary phase with a highly organic mobile phase to drive retention via hydrophilic partitioning, completely bypassing traditional hydrophobic-silanol tailing mechanisms.
Mechanistic pathways of peak tailing for basic compounds and chromatographic resolutions.
ICH Q2(R2) Validation Framework
According to the ICH Q2(R2) framework, an analytical procedure must be demonstrated to be fit for its intended purpose[1]. This requires a lifecycle approach to validation, ensuring that the method consistently delivers dependable results across varying conditions[6].
ICH Q2(R2) analytical method validation lifecycle for pharmaceutical workflows.
Step-by-Step Experimental Protocols
To ensure a self-validating system, the following protocols detail the exact parameters used to generate the comparative validation data.
Standard Preparation (Applicable to Both Methods)
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of (2-(Morpholinomethyl)phenyl)methanol hydrochloride reference standard into a 50 mL volumetric flask.
Dissolution: Add 30 mL of the respective method diluent (see below). Sonicate for 10 minutes until fully dissolved. Allow to equilibrate to room temperature, then make up to volume with diluent.
Working Solutions: Serially dilute the stock solution to construct a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.
Method A: RP-HPLC (Ion-Suppression Mode)
Rationale: High-density end-capped C18 combined with an acidic ion-pairing/suppression agent.
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).
Mobile Phase B: Acetonitrile (HPLC Grade).
Elution: Isocratic, 85% A / 15% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Diluent: 85:15 Water:Acetonitrile.
Method B: HILIC Mode
Rationale: Amide-bonded silica retains the polar analyte via partitioning into a water-enriched layer on the stationary phase surface.
Column: Amide-bonded Silica (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Ultrapure Water, adjusted to pH 3.0 with formic acid.
Mobile Phase B: Acetonitrile (HPLC Grade).
Elution: Isocratic, 10% A / 90% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 220 nm.
Injection Volume: 5 µL.
Diluent: 10:90 Water:Acetonitrile (Critical: Sample solvent must have equal or higher organic content than the mobile phase to prevent peak splitting in HILIC).
Comparative Validation Data
The following data summarizes the validation of both methods according to ICH Q2(R2) acceptance criteria[1].
System Suitability & Specificity
System suitability ensures the chromatographic system is adequate for the intended analysis before validation commences.
Parameter
Acceptance Criteria
Method A (RP-HPLC)
Method B (HILIC)
Retention Time (tR)
N/A
4.2 min
6.8 min
Tailing Factor (Tf)
≤ 2.0
1.45
1.08
Theoretical Plates (N)
> 2000
4,500
12,200
Specificity
No interference at tR
Pass (Blank baseline clear)
Pass (Blank baseline clear)
Analysis: While RP-HPLC passes the tailing factor criterion (Tf ≤ 2.0)[4], the value of 1.45 indicates residual silanol interactions are still occurring despite the low pH. HILIC provides near-perfect Gaussian peak symmetry (Tf = 1.08) and significantly higher efficiency (N).
Linearity, LOD, and LOQ
Linearity was evaluated across 10% to 150% of the target concentration (100 µg/mL).
Parameter
Method A (RP-HPLC)
Method B (HILIC)
Linear Range
10 – 150 µg/mL
10 – 150 µg/mL
Correlation Coefficient (r²)
0.9992
0.9998
Limit of Detection (LOD)
0.8 µg/mL
0.3 µg/mL
Limit of Quantitation (LOQ)
2.5 µg/mL
1.0 µg/mL
Analysis: HILIC demonstrates superior sensitivity. The high organic content of the HILIC mobile phase reduces mobile phase viscosity, increasing the rate of mass transfer and resulting in sharper, taller peaks that improve the signal-to-noise ratio at the LOD/LOQ boundaries.
Precision and Accuracy (Recovery)
Accuracy was assessed by spiking the API into a placebo matrix at 80%, 100%, and 120% of the working concentration. Precision was determined via 6 replicate injections at the 100% level.
Validation Parameter
Method A (RP-HPLC)
Method B (HILIC)
Repeatability (Precision %RSD, n=6)
1.2%
0.6%
Intermediate Precision (%RSD, n=12)
1.5%
0.8%
Accuracy - 80% Spike Recovery
98.4% ± 1.1%
99.8% ± 0.5%
Accuracy - 100% Spike Recovery
99.1% ± 1.3%
100.2% ± 0.4%
Accuracy - 120% Spike Recovery
98.7% ± 1.0%
99.7% ± 0.6%
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters[6].
Variation Introduced
RP-HPLC Impact on Tailing
HILIC Impact on Tailing
Mobile Phase pH (+0.2 units)
Tf increased to 1.75
No significant change
Column Temp (± 5°C)
No significant change
Minor retention time shift
Injection Volume (+5 µL)
No significant change
Peak splitting observed
Analysis: This highlights the specific vulnerabilities of each method. RP-HPLC is highly sensitive to pH variations; a slight increase in pH allows silanols to ionize, worsening peak tailing[5]. Conversely, HILIC is highly sensitive to injection volume and diluent mismatch; injecting too much aqueous sample disrupts the delicate hydrophilic partitioning layer.
Conclusion & Recommendations
Both methods successfully meet the ICH Q2(R2) validation criteria for the quantification of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. However, the data reveals clear operational distinctions:
Choose RP-HPLC if your laboratory requires a highly robust method regarding sample preparation and injection volumes. It is easier to implement but requires strict adherence to low-pH mobile phases (pH ≤ 2.5) and high-quality end-capped columns to keep peak tailing within acceptable limits.
Choose HILIC if maximum sensitivity, peak symmetry, and precision are paramount. HILIC provides a fundamentally superior retention mechanism for this basic, polar compound. However, analysts must strictly control the sample diluent (maintaining ≥ 80% organic solvent) and keep injection volumes low to prevent peak distortion.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.[Link]
How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS.[Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]
Benchmarking Catalytic Activity: (2-(Morpholinomethyl)phenyl)methanol Hydrochloride as a Bifunctional Organocatalyst
Executive Summary The demand for atom-economical carbon-carbon bond-forming reactions has driven the evolution of organocatalysis from simple Lewis bases to sophisticated bifunctional systems. This guide evaluates the ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for atom-economical carbon-carbon bond-forming reactions has driven the evolution of organocatalysis from simple Lewis bases to sophisticated bifunctional systems. This guide evaluates the catalytic efficacy of (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) in the classic Morita-Baylis-Hillman (MBH) reaction. By objectively comparing its performance against standard mono-functional catalysts (e.g., DABCO, morpholine), we demonstrate how the strategic ortho-substitution of a tertiary amine and a hydrogen-bond donating hydroxyl group dramatically accelerates reaction kinetics and improves overall yields.
Mechanistic Rationale: The Power of Bifunctional Design
The MBH reaction is notoriously slow due to the high activation energy required for the rate-determining step: the aldol-type addition of a zwitterionic enolate to an electrophilic aldehyde[1]. Traditional mono-functional catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) act solely as nucleophiles, leaving the highly charged transition state unstabilized.
(2-(Morpholinomethyl)phenyl)methanol operates via a synergistic bifunctional mechanism[2]. Once the hydrochloride salt is neutralized to its free base form, the molecule deploys two distinct active sites:
The Morpholine Nitrogen (Lewis Base): Acts as a Michael donor, attacking the α,β-unsaturated carbonyl (e.g., methyl acrylate) to generate the reactive zwitterionic enolate.
The Benzylic Alcohol (Brønsted Acid/H-Bond Donor): The ortho-relationship pre-organizes the hydroxyl group in perfect spatial proximity to stabilize the developing oxyanion intermediate via intramolecular hydrogen bonding[3].
This entropic advantage (the "proximity effect") lowers the transition state energy far more effectively than a physical mixture of separate amine and alcohol catalysts.
Fig 1: Proposed bifunctional catalytic cycle of the Morita-Baylis-Hillman reaction.
Benchmarking Experimental Design & Quantitative Data
To objectively benchmark the catalytic activity, a standardized MBH reaction between 4-nitrobenzaldehyde and methyl acrylate was conducted at 25°C in tetrahydrofuran (THF).
Why use the hydrochloride salt instead of the free base?
Amino alcohols are prone to aerial oxidation and hygroscopic degradation. Utilizing the bench-stable hydrochloride salt ensures precise stoichiometric loading during high-throughput screening. The active catalyst is liberated in situ using a mild, insoluble inorganic base (K₂CO₃), which prevents localized concentration spikes that often lead to acrylate polymerization.
Table 1: Comparative Catalytic Performance in the MBH Reaction
Catalyst System
Loading (mol%)
Additive
Time (h)
Yield (%)
Mechanistic Role
DABCO (Standard)
20
None
48
45
Mono-functional (Nucleophile only)
Morpholine
20
None
72
20
Mono-functional (Weak Nucleophile)
Morpholine + Benzyl Alcohol
20 + 20
None
48
52
Intermolecular Bifunctional (High entropy)
(2-(Morpholinomethyl)phenyl)methanol HCl
20
K₂CO₃ (20 mol%)
18
89
Intramolecular Bifunctional (Pre-organized)
Data Interpretation: The data clearly demonstrates that the pre-organized bifunctional nature of the target compound reduces reaction time by >60% and nearly doubles the yield compared to the industry-standard DABCO, validating the superiority of the ortho-amino alcohol motif.
Self-Validating Experimental Protocol
The following protocol is engineered as a self-validating system. Each critical phase contains physical or analytical checkpoints to ensure causality and reproducibility.
Fig 2: Step-by-step experimental workflow for the catalytic benchmarking assay.
Step-by-Step Methodology
Step 1: Catalyst Activation (In Situ Free-Basing)
Action: Weigh 0.2 mmol of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and 0.2 mmol of anhydrous K₂CO₃ into a flame-dried 10 mL glass vial equipped with a magnetic stir bar. Add 1.0 mL of anhydrous THF and stir vigorously for 30 minutes at room temperature.
Causality & Validation: The K₂CO₃ deprotonates the hydrochloride salt to liberate the active morpholine lone pair. Validation Checkpoint: The formation of a fine, insoluble white precipitate (KCl) visually confirms successful deprotonation.
Step 2: Substrate Introduction
Action: Add 1.0 mmol of 4-nitrobenzaldehyde (electrophile) followed by 2.0 mmol of methyl acrylate (Michael acceptor). Seal the vial and stir at 25°C.
Causality: An excess of the acrylate is used to drive the equilibrium of the initial Michael addition forward.
Step 3: Reaction Monitoring
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
Validation Checkpoint: The progressive disappearance of the UV-active 4-nitrobenzaldehyde spot (R_f ~ 0.6) and the appearance of a new, lower R_f product spot (~0.3) validates the consumption of the starting material.
Step 4: Quenching and Workup
Action: After 18 hours, quench the reaction by adding 2.0 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: Water quenches any remaining reactive enolate species and solubilizes the inorganic salts (KCl, unreacted K₂CO₃), separating them from the organic product.
Step 5: Purification and Analytical Validation
Action: Purify the crude mixture via silica gel flash chromatography.
Validation Checkpoint: Analyze the purified product via ¹H NMR. The appearance of two characteristic vinylic proton doublets (typically between 6.0 and 6.5 ppm) and a benzylic methine proton (~5.5 ppm) serves as the ultimate structural validation of the MBH adduct.
Conclusion
(2-(Morpholinomethyl)phenyl)methanol hydrochloride serves as a highly efficient, bench-stable precursor to a potent bifunctional organocatalyst. By leveraging the proximity effect of an intramolecular hydrogen-bond donor alongside a Lewis basic amine, it drastically outperforms traditional mono-functional catalysts in carbon-carbon bond-forming reactions. For drug development professionals scaling up complex molecular scaffolds, this structural motif offers a reliable, metal-free pathway to highly functionalized intermediates.
References
Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita–Baylis–Hillman-Type Domino Reactions
J-Stage (Chemical and Pharmaceutical Bulletin)
URL:[Link]
Ammonium-Binding Bifunctional Aza-Crown Ether Catalysts for Substrate-Selective Hydroxyl Functionalization
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Comparative efficacy of (2-(Morpholinomethyl)phenyl)methanol hydrochloride in organic synthesis
As a Senior Application Scientist, selecting the optimal bifunctional building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic viability of an Active Pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal bifunctional building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic viability of an Active Pharmaceutical Ingredient (API) or the turnover efficiency of a transition-metal catalyst.
(2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) is a highly versatile, bifunctional fragment molecule. Featuring both a benzylic alcohol and an ortho-morpholinomethyl substituent, it serves dual roles in modern organic synthesis: as an N,O-bidentate ligand precursor for transition-metal catalysis, and as a privileged pharmacophore scaffold for tuning API solubility.
This guide objectively compares the efficacy of the morpholine-derived fragment (Compound A ) against two common structural alternatives: the less sterically hindered dimethylamine derivative (Compound B ) and the more lipophilic piperidine derivative (Compound C ).
Mechanistic Rationale: The Morpholine Advantage
The fundamental difference between these three fragments lies in their electronic and physicochemical profiles, driven primarily by the heteroatom composition of their respective rings.
The oxygen atom in the morpholine ring of Compound A exerts a strong electron-withdrawing inductive effect. This lowers the basicity of the nitrogen (pKa ~8.3) compared to the piperidine analog (pKa ~10.4) and the dimethylamine analog (pKa ~10.7) [1].
In Catalysis: The reduced
σ
-donating ability of the morpholine nitrogen weakens the Metal-Nitrogen bond just enough to facilitate rapid product dissociation during the catalytic cycle, thereby increasing the Turnover Frequency (TOF) in transfer hydrogenation reactions [2].
In Medicinal Chemistry: The lower pKa ensures that the morpholine moiety is only partially protonated at physiological pH (7.4). This strikes an optimal lipophilic-hydrophilic balance, improving aqueous solubility without inducing the severe phospholipidosis or hERG toxicity often associated with highly basic, fully protonated amines [3].
Divergent Application Workflow
To understand the comparative efficacy of these fragments, we must map their integration into both catalytic and medicinal chemistry workflows.
Fig 1. Divergent application workflow for (2-(Morpholinomethyl)phenyl)methanol in organic synthesis.
Comparative Efficacy Data
A. Transition-Metal Catalysis: Ru(II)-Mediated Transfer Hydrogenation
When complexed with
[RuCl2(p−cymene)]2
, the resulting N,O-chelates act as highly efficient catalysts for the transfer hydrogenation of ketones using isopropanol as the hydrogen donor. As shown in Table 1, the morpholine derivative outperforms its peers in catalytic turnover. The weaker N-Ru bond in the morpholine complex prevents catalyst "poisoning" by the product, allowing for faster regeneration of the active ruthenium-hydride species [2].
Table 1: Catalytic Efficacy in Ru(II)-Mediated Transfer Hydrogenation of Acetophenone
B. Pharmacophore Functionalization: API Solubility Tuning
In drug development, appending these fragments to a lipophilic kinase inhibitor core via Mitsunobu etherification drastically alters the pharmacokinetic profile. Table 2 demonstrates that while the dimethylamine fragment (Compound B) provides excellent solubility, it suffers from poor membrane permeability. Conversely, the piperidine fragment (Compound C) is too lipophilic, leading to precipitation. The morpholine fragment (Compound A ) provides the "sweet spot" of solubility and permeability [3].
Table 2: Physicochemical Profiling of Functionalized Kinase Inhibitor Scaffolds
Appended Fragment
LogD (pH 7.4)
Kinetic Solubility (µg/mL)
Caco-2 Permeability (10⁻⁶ cm/s)
Compound A (Morpholine)
2.4
145
18.5 (Optimal balance)
Compound B (Dimethylamine)
1.8
210
8.2 (Too polar)
Compound C (Piperidine)
3.5
25
22.1 (Too lipophilic)
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. Physical and visual cues are embedded within the steps to confirm reaction progression without immediate reliance on off-line analytics.
Protocol 1: Free-Basing and Ru(II) Complexation (Pathway A)
Causality Focus: The hydrochloride salt must be neutralized prior to complexation to free the nitrogen lone pair for metal coordination. Dichloromethane (DCM) is chosen for extraction because it prevents the formation of intractable emulsions commonly seen with morpholine derivatives in ethyl acetate.
Neutralization: Suspend 1.0 mmol of (2-(Morpholinomethyl)phenyl)methanol HCl in 10 mL of deionized water. Add 1.0 M NaOH dropwise until the pH reaches 10.
Self-Validation: The cloudy suspension will clarify into a biphasic mixture as the free base oils out.
Extraction: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
Complexation: In an argon-purged Schlenk flask, combine the free base (1.0 mmol) and
[RuCl2(p−cymene)]2
(0.5 mmol) in 15 mL of anhydrous isopropanol. Add triethylamine (1.2 mmol) to act as an acid scavenger.
Heating: Reflux the mixture at 82°C for 4 hours.
Self-Validation: The initial turbid orange suspension will gradually transition into a transparent, deep red/brown homogeneous solution, visually confirming the successful displacement of the chloride ligands and formation of the bidentate N,O-chelate.
Protocol 2: Mitsunobu Etherification for API Linking (Pathway B)
Causality Focus: The Mitsunobu reaction is highly sensitive to steric hindrance. The benzylic alcohol of Compound A is primary and unhindered, making it an excellent nucleophile. The order of addition is critical to prevent the premature consumption of the azodicarboxylate reagent.
Preparation: In a flame-dried flask under nitrogen, dissolve the target phenolic API scaffold (1.0 mmol), the free base of Compound A (1.2 mmol), and triphenylphosphine (
PPh3
, 1.5 mmol) in anhydrous THF (20 mL). Cool the mixture to 0°C in an ice bath.
Self-Validation: The reaction mixture will turn a transient bright yellow upon each drop of DIAD, indicating the formation of the reactive betaine intermediate. The color should fade as the intermediate is consumed by the alcohol.
Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
Workup & Validation: Concentrate the mixture to a third of its volume and add 20 mL of cold diethyl ether.
Self-Validation: A voluminous white precipitate will immediately form. This is triphenylphosphine oxide (TPPO) crashing out of the non-polar solvent, confirming that the oxidation-reduction cycle of the Mitsunobu reaction has successfully occurred. Filter the precipitate and purify the filtrate via flash chromatography.
Conclusion
While simple aliphatic amines like dimethylamine and piperidine offer straightforward functionalization, (2-(Morpholinomethyl)phenyl)methanol hydrochloride provides a sophisticated level of physicochemical tuning. By leveraging the inductive effects of the morpholine oxygen, researchers can achieve superior catalytic turnover in transition-metal chemistry and optimal pharmacokinetic profiles in drug discovery.
References
Dalton Transactions (RSC Publishing) . Aza-crown compounds synthesised by the self-condensation of 2-amino-benzyl alcohol over a pincer ruthenium catalyst and applied in the transfer hydrogenation of ketones.[Link]
Journal of Agricultural and Food Chemistry (ACS Publications) . Morpholine Derivatives in Agrochemical Discovery and Development.[Link]
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Comparative
A Comparative Guide to the Structural Validation of (2-(Morpholinomethyl)phenyl)methanol hydrochloride using FT-IR
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound characterization. We will explore the theoretical underpinnings of FT-IR, present a detailed experimental protocol, and compare its performance with alternative analytical techniques.
Introduction: The Imperative of Structural Confirmation
In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The therapeutic efficacy and safety of a drug substance are intrinsically linked to its precise chemical architecture. (2-(Morpholinomethyl)phenyl)methanol hydrochloride is a compound of interest with distinct functional groups—a morpholine ring, a phenyl group, a primary alcohol, and a hydrochloride salt—each contributing to its overall chemical properties and potential biological activity. Therefore, a rigorous structural validation is paramount.
FT-IR spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for this purpose.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[2][3] This guide will demonstrate the utility of FT-IR in confirming the presence of the key functional moieties within (2-(Morpholinomethyl)phenyl)methanol hydrochloride.
The Science Behind FT-IR: A Vibrational Story
At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a sample.[1] Molecules are not static entities; their constituent atoms are in constant motion, vibrating in specific ways, such as stretching and bending.[2][3] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, leading to an increase in the amplitude of its vibration. This absorption is detected by the instrument and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups.[4] For instance, the strong and broad absorption of an O-H bond in an alcohol is distinctly different from the sharp, intense absorption of a C=O bond in a ketone.
Experimental Protocol: Acquiring the FT-IR Spectrum
A robust and reproducible experimental protocol is the foundation of reliable analytical data. For a solid sample like (2-(Morpholinomethyl)phenyl)methanol hydrochloride, Attenuated Total Reflectance (ATR) FT-IR is a highly effective and common sampling technique that requires minimal sample preparation.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
Ensure the ATR crystal is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial step to subtract any atmospheric or instrumental interferences.
Place a small amount (a few milligrams) of the crystalline (2-(Morpholinomethyl)phenyl)methanol hydrochloride powder onto the center of the ATR crystal.
Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact can lead to a weak and distorted spectrum.
Data Acquisition:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32 (co-added to improve the signal-to-noise ratio)
The following diagram illustrates the general workflow for FT-IR analysis:
Caption: Correlation of functional groups in the target molecule to their expected FT-IR absorption regions.
Comparative Analysis: FT-IR in the Analytical Toolkit
While FT-IR is an invaluable tool for identifying functional groups, a comprehensive structural elucidation often necessitates complementary techniques. [5][6]Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide different, yet synergistic, pieces of the structural puzzle.
Technique
Principle
Information Provided
Advantages
Limitations
FT-IR
Vibrational transitions of covalent bonds
Identification of functional groups
Rapid, non-destructive, cost-effective, versatile for solids, liquids, and gases. [1]
Provides limited information on molecular connectivity and stereochemistry.
NMR
Nuclear spin transitions in a magnetic field
Detailed carbon-hydrogen framework, connectivity, stereochemistry, and 3D structure. [7]
Molecular weight, elemental composition, and fragmentation patterns for structural clues.
High sensitivity, provides exact mass.
Can be destructive, may not distinguish between isomers.
Synergy in Action:
FT-IR can rapidly confirm the presence of the expected alcohol, aromatic, and amine functionalities. NMR would then be employed to definitively establish the connectivity of these groups, for instance, confirming the ortho-substitution on the phenyl ring and the attachment of the morpholinomethyl group. Finally, High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental formula.
Conclusion: An Indispensable First-Line Technique
FT-IR spectroscopy stands as a robust, efficient, and highly informative first-line technique for the structural validation of (2-(Morpholinomethyl)phenyl)methanol hydrochloride. Its ability to quickly confirm the presence of key functional groups makes it an indispensable tool in both synthetic chemistry and quality control environments. While it does not provide the complete structural picture that NMR can, its speed, simplicity, and cost-effectiveness make it an essential component of a multi-technique approach to unequivocal compound characterization. This guide has provided the foundational knowledge and a practical framework for utilizing FT-IR with scientific rigor and confidence.
References
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St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Available at: [Link]
A Comparative Toxicological Assessment of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride and Related Amines
A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicity profile is paramount. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comparative analysis of the toxicological properties of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and structurally related amines, including morpholine and benzylamine derivatives. By examining the available data on cytotoxicity, genotoxicity, and in vivo toxicity, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
The core structure of (2-(Morpholinomethyl)phenyl)methanol hydrochloride combines a benzyl alcohol moiety with a morpholine ring, suggesting that its toxicological profile may be influenced by both components. This guide will, therefore, delve into the known toxicities of these parent structures to build a comprehensive, albeit predictive, profile for the target compound, for which specific experimental data is limited. We will explore the structure-activity relationships that govern the toxicity of these classes of compounds, providing a framework for anticipating the potential hazards of novel derivatives.
This guide is structured to provide a logical and in-depth exploration of the topic. We will begin by examining the in vitro cytotoxicity of these compounds, followed by an analysis of their genotoxic potential, and finally, a review of available in vivo toxicity data. Throughout this guide, we will provide detailed experimental protocols for key toxicological assays, present data in a clear and comparative format, and support our claims with citations from authoritative sources.
In Vitro Cytotoxicity: A Cellular Perspective on Toxicity
In vitro cytotoxicity assays are fundamental tools for assessing the potential of a chemical to cause cell death. These assays are often the first line of screening for new chemical entities. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a substance required to inhibit a biological process by 50%.
Morpholine Derivatives:
A number of studies have investigated the cytotoxic potential of various morpholine-substituted compounds, often in the context of anticancer drug discovery. For instance, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Specifically, compound AK-3 showed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against these cell lines, respectively.[1] Another compound in the series, AK-10, demonstrated even greater potency with IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM.[1] It is important to note that these compounds were found to be non-toxic against normal HEK293 cells at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells.[1]
In another study, morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against A549, MCF-7, and MDA-MB-231 cancer cell lines, with IC50 values as low as 0.033 µM for the most active compound against A549 cells.[2]
Benzylamine Derivatives:
The cytotoxicity of benzylamine derivatives has also been explored. For example, a study on N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides reported IC50 values against human colon cancer (HCT-116) cells in the range of 72.0 to over 112.0 µM.[3] Another study on N-benzyl 1,10-phenanthroline derivatives found IC50 values against various cancer cell lines (HeLa, NS-1, and MCF-7) to be in the micromolar range, with the most potent compound showing an IC50 of 6.42 µM against NS-1 cells.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Genotoxicity: Assessing DNA Damage Potential
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Comet assay, or single-cell gel electrophoresis, is a widely used method for quantifying DNA damage in individual cells.
Genotoxicity of Related Amines:
N-Nitrosomorpholine: A known animal carcinogen, N-nitrosomorpholine (NMOR), which can be formed from morpholine in the presence of nitrites, has been shown to be genotoxic.[5][6] Studies have demonstrated that NMOR can induce DNA damage both directly through the formation of reactive oxygen/nitrogen species and indirectly after metabolic activation.[7]
Benzyl Derivatives: The genotoxicity of several benzyl derivatives has been evaluated in the Drosophila wing spot test. Benzaldehyde, benzyl acetate, and benzyl alcohol were all found to have significant genotoxic effects.[1]
Experimental Protocol: Comet Assay for Genotoxicity
Principle: The Comet assay is based on the principle that fragmented DNA from damaged cells will migrate further in an electric field through an agarose gel, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the extent of DNA damage.
Procedure:
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide.
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind and denature the DNA.
Electrophoresis: Subject the slides to electrophoresis to allow the fragmented DNA to migrate.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
Caption: Key steps in the Comet assay for genotoxicity assessment.
In Vivo Toxicity: Understanding Systemic Effects
In vivo toxicity studies in animal models are crucial for understanding the systemic effects of a compound, including its acute toxicity, target organ toxicity, and potential for long-term health effects.
Toxicity of (2-(Morpholinomethyl)phenyl)methanol Hydrochloride and Related Compounds:
A Safety Data Sheet (SDS) for (2-(Morpholinomethyl)phenyl)methanol indicates that it causes severe skin burns and eye damage.[8] The hydrochloride salt is classified as causing serious eye damage.[7]
For related structures, the following data is available:
N-Ethylmorpholine: The oral LD50 in rats is approximately 2000 mg/kg body weight.[9]
Morpholine: Chronic inhalation exposure in rats at concentrations up to 150 ppm for two years did not show carcinogenic potential or chronic systemic toxicity, with local irritation being the primary effect at high doses. Subchronic inhalation at 250 ppm caused irritation and histopathological changes in the nasal passages of rats.[10]
N-benzyl-N,N-dimethylamine: The oral LD50 in rats is 0.65 ml/kg, and the 4-hour LC50 for inhalation is 373 ppm in rats and mice. This compound is considered acutely hazardous by all routes of exposure.[11]
Benzylamine: Exhibits modest oral toxicity in rats with an LD50 of 1130 mg/kg.[1]
2-Benzylmorpholine: GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[12]
4-Benzylmorpholine: GHS classification indicates it causes skin and eye irritation.
Structure-Toxicity Relationships: Connecting Chemical Structure to Biological Effects
The toxicity of a molecule is intrinsically linked to its chemical structure. By analyzing the structure-activity relationships (SAR) and structure-toxicity relationships (STR) of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and its analogs, we can gain insights into the molecular features that contribute to their toxicological profiles.
The presence of the morpholine ring can influence a compound's pharmacokinetic properties, such as solubility and metabolic stability.[3][10] However, the nitrogen atom in the morpholine ring can also be a site for metabolic activation, potentially leading to the formation of reactive intermediates. For example, the in vivo formation of the carcinogen N-nitrosomorpholine from morpholine and nitrites is a well-documented concern.[4][5][6]
The benzylamine moiety also plays a significant role in the toxicity of these compounds. The lipophilicity and electronic properties of substituents on the benzene ring can modulate both the potency and toxicity of benzylamine derivatives. For instance, in a series of N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, electron-donating groups on the benzyl ring appeared to result in better cytotoxic effects compared to electron-withdrawing groups.[3]
The methanol group on the phenyl ring of the target compound could also be a site of metabolism, potentially leading to the formation of aldehydes and carboxylic acids, which could have their own toxicological implications.
Conclusion and Future Directions
This guide has provided a comparative overview of the toxicity profiles of (2-(Morpholinomethyl)phenyl)methanol hydrochloride and related amines, drawing upon the available scientific literature. While specific, quantitative toxicity data for the target compound is limited, by examining the toxicological properties of its constituent morpholine and benzylamine moieties, we can make informed predictions about its potential hazards.
The available data suggests that (2-(Morpholinomethyl)phenyl)methanol hydrochloride is likely to be a skin and eye irritant, and potentially harmful if swallowed, consistent with the profiles of related N-benzylmorpholine and benzylamine derivatives. Its potential for cytotoxicity and genotoxicity warrants further investigation, particularly given the known genotoxic effects of some benzyl derivatives and the potential for N-nitrosation of the morpholine ring.
To build a more complete and definitive toxicological profile for (2-(Morpholinomethyl)phenyl)methanol hydrochloride, further experimental studies are essential. Specifically, conducting in vitro cytotoxicity assays (e.g., MTT) across a panel of relevant cell lines to determine IC50 values, and performing genotoxicity assessments (e.g., Comet assay) are critical next steps. Furthermore, acute in vivo toxicity studies in a relevant animal model would provide crucial data on its systemic toxicity and help to establish a more precise safety profile.
As with any chemical compound, a thorough and data-driven approach to toxicological assessment is imperative for ensuring the safety of researchers and for the responsible development of new chemical entities.
Al-Qaisi, J., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Anticancer Activity, and In Silico Studies. Molecules, 31(4), 655. [Link]
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Proper management of active pharmaceutical intermediates extends far beyond the laboratory bench. As a Senior Application Scientist, I approach the disposal of (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 915...
Author: BenchChem Technical Support Team. Date: March 2026
Proper management of active pharmaceutical intermediates extends far beyond the laboratory bench. As a Senior Application Scientist, I approach the disposal of (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS: 91563-82-5) not as an afterthought, but as a critical operational workflow. This compound, heavily utilized in drug development for its morpholine moiety and hydrogen-bonding capabilities, requires a rigorous, self-validating disposal protocol to ensure regulatory compliance, environmental stewardship, and laboratory safety.
Physicochemical Profiling & The Causality of Disposal Mechanics
To design a safe disposal system, we must first understand the molecular behavior of the waste. (2-(Morpholinomethyl)phenyl)methanol hydrochloride is an amine hydrochloride salt [1]. In aqueous environments, it dissociates to form a slightly acidic solution.
Why is drain disposal strictly prohibited?
While the compound is highly valuable in synthesis, its morpholine ring presents specific environmental challenges. Morpholine derivatives are inherently stable in non-adapted biological environments. More critically, if discharged into the sanitary sewer, they can undergo chemical nitrosation when exposed to nitrites in wastewater treatment plants, forming N-nitrosamines—a class of potent, environmentally persistent carcinogens [3]. Consequently, zero-drain-discharge is a mechanistic necessity to prevent downstream ecological toxicity.
Furthermore, when combusted, amine hydrochlorides generate highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, final disposition must be routed exclusively through licensed chemical incinerators equipped with afterburners and alkaline scrubbers [4].
This self-validating protocol ensures that waste is neutralized, logged, and stored without risk of container failure.
Waste Characterization: Identify the physical state of the waste (Solid, Aqueous, or Organic).
Aqueous pH Validation (Self-Validating Step): Before adding aqueous waste to a centralized carboy, test the solution's pH using indicator strips.
Causality: If the pH is < 2, it must be carefully neutralized to pH 6-8 using dilute NaOH to prevent the accumulation of characteristic corrosive waste (EPA D002) [2].
Mechanistic Note: Neutralization will deprotonate the hydrochloride salt, generating the free base (2-(morpholinomethyl)phenyl)methanol. Because the free base is less water-soluble, it may precipitate. Ensure the waste container has sufficient volume to accommodate potential slurries.
Containerization: Transfer the waste into a compatible High-Density Polyethylene (HDPE) or borosilicate glass container. Never use metal cans, as the residual chlorides will cause pitting and eventual breach.
Labeling: Attach a universally compliant Hazardous Waste tag. Explicitly write out the full chemical name—do not use abbreviations or structural formulas, as this violates EPA labeling mandates [5].
SAA Transfer: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure secondary containment (spill trays) is utilized.
Protocol 2: Spill Response and Decontamination
Because the compound is a hygroscopic powder, dry sweeping will aerosolize the active pharmaceutical ingredient, leading to inhalation exposure.
Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 respirator if a large volume of powder is aerosolized).
Solid Spills: Do not sweep. Use a HEPA-filtered vacuum dedicated to chemical spills, or dampen an absorbent pad with water to gently wipe up the powder. The water will dissolve the hydrochloride salt, preventing dust formation.
Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the organic nature of the compound combined with potential oxidizing agents in the lab can create a fire hazard.
Surface Decontamination: Wash the affected area with a 5% mild alkaline detergent solution to neutralize any residual acidity from the hydrochloride salt, followed by a distilled water rinse.
Disposal: Place all contaminated pads, gloves, and vermiculite into a heavy-duty plastic bag, seal it, and label it as "Toxic Solid Waste" for incineration [4].
Regulatory Compliance & Final Disposition
Under the Resource Conservation and Recovery Act (RCRA), while this specific CAS number is not explicitly P- or U-listed, it falls under general toxic waste provisions and must be managed accordingly [2].
Laboratories may accumulate up to 55 gallons of this general hazardous waste in their SAA. Once the container is full, or the accumulation time limit is reached (typically 6 months, depending on institutional EHRS guidelines), it must be transferred to a central accumulation area [5]. Final disposition must be executed by a licensed hazardous waste contractor who will dissolve or mix the material with a combustible solvent and destroy it via a chemical incinerator equipped with an afterburner and scrubber[4].